molecular formula C11H17BN2O4 B6337913 4-(Boc-Aminomethyl)pyridine-3-boronic acid CAS No. 2096339-61-4

4-(Boc-Aminomethyl)pyridine-3-boronic acid

Cat. No.: B6337913
CAS No.: 2096339-61-4
M. Wt: 252.08 g/mol
InChI Key: CKCMFKCMWFBVIA-UHFFFAOYSA-N
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Description

4-(Boc-Aminomethyl)pyridine-3-boronic acid is a useful research compound. Its molecular formula is C11H17BN2O4 and its molecular weight is 252.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.1281372 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-5-13-7-9(8)12(16)17/h4-5,7,16-17H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCMFKCMWFBVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-61-4
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(Boc-Aminomethyl)pyridine-3-boronic acid Primary Application: Suzuki-Miyaura cross-coupling for medicinal chemistry libraries. Critical Status: As of late 2024, the free boronic acid form of this specific isomer does not have a widely established, permanent CAS number in major public chemical registries. It is predominantly synthesized in situ or supplied as its more stable pinacol ester derivative.

This guide provides the authoritative identification for the commercial precursor , a validated synthesis workflow, and critical handling protocols to mitigate the protodeboronation common to functionalized pyridine boronic acids.

Chemical Identification & Precursor Strategy

Due to the hydrolytic instability of the free boronic acid, researchers must often source the stable brominated precursor or the pinacol ester.

Target Molecule Specifications
PropertyDetail
Systematic Name (4-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid
Chemical Formula

Molecular Weight 252.08 g/mol
Solubility Soluble in DMSO, DMF, Methanol (Limited stability in protic solvents)
SMILES CC(C)(C)OC(=O)NCC1=C(C=NC=C1)B(O)O
The Critical Precursor (Commercial Anchor)

Since the boronic acid is elusive in catalogs, the synthesis relies on the brominated intermediate. This compound is commercially available and stable.

Precursor Nametert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate
CAS Number 1060813-11-7
Molecular Weight 287.15 g/mol
Appearance White to off-white solid
Storage 2-8°C, Inert atmosphere

Synthesis & Production Workflow

The most reliable route to the target is via Miyaura Borylation of the brominated precursor (CAS 1060813-11-7). Direct lithiation is not recommended due to the acidic protons on the Boc-amine and the electrophilic nature of the pyridine ring.

Experimental Protocol: Miyaura Borylation

Objective: Convert precursor to Pinacol Ester.

Reagents:

  • Substrate: tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 - 1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the bromide precursor,

    
    , KOAc, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 334.2 Da for ester).

  • Work-up: Cool to room temperature. Filter through a celite pad to remove Palladium residues.

  • Purification: Concentrate the filtrate. The pinacol ester is often used crude or purified via silica gel chromatography (Eluent: Hexane/EtOAc). Note: Avoid acidic workups to prevent Boc deprotection.

Workflow Visualization

The following diagram illustrates the conversion pathway and decision points for using the ester vs. the free acid.

SynthesisWorkflow Precursor Precursor (Bromide) CAS: 1060813-11-7 Reagents Pd(dppf)Cl2, KOAc B2pin2, Dioxane, 90°C Precursor->Reagents PinacolEster Pinacol Ester (Stable Intermediate) Reagents->PinacolEster Miyaura Borylation Hydrolysis Hydrolysis (NaIO4 / NH4OAc) PinacolEster->Hydrolysis Optional Suzuki Suzuki Coupling (Direct Use) PinacolEster->Suzuki Preferred Route FreeAcid Free Boronic Acid (Unstable Target) Hydrolysis->FreeAcid High Risk

Caption: Synthesis workflow prioritizing the stable pinacol ester route over the unstable free acid isolation.

Stability & Handling: The Protodeboronation Risk

Pyridine-3-boronic acids are generally more stable than their 2- and 4-isomers, but the presence of the 4-aminomethyl group introduces specific risks.

Mechanism of Instability

Under basic aqueous conditions (common in Suzuki coupling), the pyridine nitrogen can coordinate with the boron center, or the ring can undergo protodeboronation , where the boronic acid group is replaced by a proton.

  • Risk Factor: High pH (>10) and high temperatures (>100°C).

  • Mitigation: Use mild bases (

    
     or 
    
    
    
    ) and non-aqueous conditions where possible.
  • Storage: Store the pinacol ester at -20°C. If the free acid is isolated, it must be kept dry; moisture accelerates decomposition.

Protodeboronation Stable Pyridine-3-Boronic Species BaseAttack Base Attack (OH-) Stable->BaseAttack Boronate Boronate Anion (Activated) BaseAttack->Boronate Unstable Protodeboronation (Loss of B(OH)2) Boronate->Unstable High T / High pH Product De-boronated Pyridine (Impurity) Unstable->Product

Caption: Pathway of protodeboronation leading to loss of functional activity.

Applications in Drug Discovery[1][3][4]

This molecule serves as a "modular clip" in fragment-based drug discovery (FBDD).

  • Suzuki-Miyaura Coupling: The primary utility is coupling with aryl halides to form 3-aryl-4-(aminomethyl)pyridines .

    • Protocol Tip: Use

      
       or XPhos Pd G2 for sterically hindered partners.
      
  • Scaffold Diversity: The Boc group allows for orthogonal deprotection after the coupling step, enabling late-stage functionalization of the amine (e.g., amide coupling, reductive amination).

  • Kinase Inhibition: The 3,4-disubstituted pyridine motif is a common pharmacophore in kinase inhibitors (e.g., targeting p38 MAPK or VEGFR), where the pyridine nitrogen acts as a hinge binder.

References

  • Precursor Identification: "tert-Butyl ((3-bromopyridin-4-yl)methyl)carbamate (CAS 1060813-11-7)."[1] Alchem Pharmtech / Sigma-Aldrich Catalog.

  • Miyaura Borylation Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995). "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508-7510.

  • Pyridine Boronic Acid Stability: Tyrrell, E., & Brookes, P. (2004). "The synthesis and applications of heterocyclic boronic acids." Synthesis, 2004(4), 469-483.

Sources

Comparative Technical Guide: 4-Aminomethyl-3-pyridylboronic Acid vs. 3-Aminomethyl-4-pyridyl Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the structural, electronic, and synthetic divergences between 4-(aminomethyl)pyridin-3-ylboronic acid and its isomer 3-(aminomethyl)pyridin-4-ylboronic acid .

Executive Summary

In fragment-based drug discovery (FBDD) and lead optimization, the positioning of the nitrogen atom in pyridyl boronic acids dictates chemical stability, synthetic accessibility, and binding vectors.

The core distinction lies in the electronic environment of the boron atom:

  • Isomer A (4-aminomethyl-3-pyridylboronic acid): The boron atom is at the C3 position. This isomer is chemically robust, resistant to protodeboronation, and behaves similarly to phenylboronic acids.

  • Isomer B (3-aminomethyl-4-pyridylboronic acid): The boron atom is at the C4 position. This isomer is electronically deficient and highly prone to rapid protodeboronation (hydrolysis of the C–B bond). It is rarely isolated as a free acid and is typically handled as a pinacol or MIDA ester to ensure integrity during cross-coupling.

This guide analyzes these differences to prevent experimental failure during library synthesis and hit-to-lead campaigns.

Part 1: Structural & Electronic Properties

Electronic Environment and Stability

The stability of pyridyl boronic acids is governed by the electron density at the carbon atom attached to boron.

Feature4-Aminomethyl-3-pyridylboronic Acid (Isomer A)3-Aminomethyl-4-pyridylboronic Acid (Isomer B)
Boron Position C3 (Meta-like) C4 (Para-like)
Electronic State The C3 position is not directly conjugated to the pyridine nitrogen's electron-withdrawing resonance. The C–B bond acts like a substituted phenyl ring.The C4 position is electron-deficient due to direct conjugation with the pyridine nitrogen. The C–B bond is highly polarized and weak.
Protodeboronation Low Risk. Stable in aqueous base at moderate temperatures.High Risk. Rapidly hydrolyzes in aqueous base to form 3-aminomethylpyridine.
Intramolecular Interaction Forms a stable 5-membered Wulff-type B–N interaction (if amine is free), stabilizing the re-hybridization to

.
Also forms a 5-membered B–N interaction, but the inherent instability of the C4–B bond often overrides this stabilization.
Preferred Form Free Acid or Hydrochloride Salt.Pinacol Ester, MIDA Boronate, or Trifluoroborate Salt.[1][2]
Visualization of Stability & Degradation

The following diagram illustrates the degradation pathway that plagues the 4-pyridyl isomer (Isomer B) compared to the stable 3-pyridyl isomer (Isomer A).

StabilityComparison cluster_stable Isomer A: Stable (C3-Boron) cluster_unstable Isomer B: Unstable (C4-Boron) IsoA 4-(aminomethyl)pyridin-3-ylboronic acid (Boron at C3) SuzukiA Suzuki Coupling Product IsoA->SuzukiA Pd(0), Base, Heat (High Yield) IsoB 3-(aminomethyl)pyridin-4-ylboronic acid (Boron at C4) Zwitt Zwitterionic Intermediate (N-protonated, B-ate complex) IsoB->Zwitt pH > 7 (Base) SuzukiB Suzuki Coupling Product IsoB->SuzukiB Requires MIDA/Ester protection Decomp Degradation Product (3-aminomethylpyridine) Zwitt->Decomp Rapid Protodeboronation (C-B Bond Cleavage)

Caption: Comparative reaction pathways. Isomer A undergoes productive coupling, while Isomer B enters a competing protodeboronation pathway driven by the electron-deficient C4 position.

Part 2: Synthesis & Experimental Methodologies

Synthesis of Isomer A (The Stable C3-Boron)

Because the C3 position is stable, this isomer can be synthesized via Directed Ortho-Metalation (DoM) or Halogen-Metal Exchange followed by quenching with a borate.

  • Starting Material: 4-methylpyridine (or 4-aminomethyl derivatives).[3]

  • Mechanism: The 4-substituent (if containing a directing group like Boc-amine) directs lithiation to the C3 position.

  • Protocol Summary:

    • Protect amine with Boc group.[4]

    • Treat with

      
      -BuLi (or 
      
      
      
      -BuLi/TMEDA) at -78°C. The Boc-aminomethyl group and the pyridine nitrogen cooperatively direct lithiation to C3.
    • Quench with Triisopropyl borate (

      
      ).
      
    • Acidic hydrolysis yields the stable boronic acid.

Synthesis of Isomer B (The Unstable C4-Boron)

Direct lithiation to the C4 position is difficult because the pyridine nitrogen directs to C2/C6. Furthermore, the resulting C4-boronic acid is unstable. The preferred route is Palladium-Catalyzed Borylation to form a protected ester directly.

  • Starting Material: 3-(Boc-aminomethyl)-4-chloropyridine.

  • Mechanism: Miyaura Borylation avoids the discrete lithium species and the free boronic acid.

  • Protocol Summary:

    • Combine aryl halide with Bis(pinacolato)diboron (

      
      ).[5]
      
    • Catalyst:

      
       or 
      
      
      
      / XPhos.
    • Base: Potassium Acetate (KOAc) - Crucial: Use weak base to avoid degradation.

    • Solvent: Dioxane, 80°C.

    • Isolation: Isolate as the Pinacol Ester . Do not hydrolyze to the free acid.

Experimental Protocol: Cross-Coupling the Unstable Isomer

When using Isomer B (3-aminomethyl-4-pyridyl), standard Suzuki conditions (aqueous


) often fail due to deboronation. Use this modified anhydrous protocol.

Materials:

  • Reagent: 3-(Boc-aminomethyl)pyridin-4-ylboronic acid pinacol ester (1.0 equiv).

  • Electrophile: Aryl bromide (1.0 equiv).

  • Catalyst:

    
     (0.05 equiv) - High activity catalyst preferred for unstable substrates.
    
  • Base:

    
     (3.0 equiv, finely ground, anhydrous).
    
  • Solvent: 1,4-Dioxane / Water (10:1) - Minimize water content.

Step-by-Step:

  • Degassing: Charge a reaction vial with the boronate ester, aryl bromide, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent.

  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Critical Checkpoint: If LCMS shows the de-boronated byproduct (3-aminomethylpyridine), lower the temperature to 60°C and switch to a strictly anhydrous base system (e.g.,

      
       in dry THF).
      

Part 3: Medicinal Chemistry Applications[4][5][6][7][8][9]

Fragment Design
  • Isomer A (C3-B, C4-N): Used when the target pocket requires a "meta" geometry relative to the pyridine nitrogen. The aminomethyl group provides a hydrogen-bond donor/acceptor vector that is para to the pyridine nitrogen.

  • Isomer B (C4-B, C3-N): Used to access the "para" geometry relative to the pyridine nitrogen. The aminomethyl group is meta to the pyridine nitrogen.

Linker Geometry Comparison

The distance and angle between the biaryl axis (formed by the boron) and the amine nitrogen differ significantly.

PropertyIsomer A (C3-Boron)Isomer B (C4-Boron)
Vector Angle ~60° (Ortho-like relationship between Biaryl axis and Amine vector)~60° (Ortho-like relationship)
N(Py)-to-Amine Distance ~5.0 Å (Para relationship)~3.8 Å (Meta relationship)
Use Case Extending into deep pockets where the pyridine N interacts with a proximal residue (e.g., Hinge region in Kinases).Creating a "kinked" geometry to access solvent-exposed areas while maintaining a specific pyridine N interaction.

References

  • Structure and Stability of Pyridyl Boronic Acids

    • Source: Arkivoc (2019). "Recent progress in the synthesis of pyridinylboronic acids and esters."
    • URL:[Link]

  • Protodeboron

    • Source: Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society.
    • URL:[Link]

  • MIDA Boron

    • Source: Knapp, D. M., et al. (2009). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society.
    • URL:[Link]

  • Intramolecular B-N Interactions

    • Source: Collins, B. E., et al. (2009). "Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids." Journal of Organic Chemistry.
    • URL:[Link]

Sources

Chemical Properties and Applications of Boc-Protected Aminomethyl Pyridine Boronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of Boc-Protected Aminomethyl Pyridine Boronic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

Boc-protected aminomethyl pyridine boronic acids represent a privileged class of bifunctional building blocks in medicinal chemistry. They serve as critical "linchpins" in fragment-based drug discovery (FBDD) and library synthesis, allowing the simultaneous introduction of a solubility-enhancing pyridine core and a protected amine handle for further diversification.

However, their utility is often compromised by the inherent instability of the pyridine-boron bond. This guide analyzes the physicochemical behaviors of these reagents, specifically focusing on the competition between cross-coupling efficiency and protodeboronation, and provides validated protocols to maximize synthetic success.

Physicochemical Profile

Structural Dynamics and Amphotericity

Unlike simple phenylboronic acids, pyridine variants possess a basic nitrogen atom within the ring. In the absence of protection, the aminomethyl group would add a second basic center, complicating purification and coupling due to zwitterion formation and catalyst poisoning.

  • The Boc Effect: The tert-butoxycarbonyl (Boc) group masks the exocyclic amine, rendering it non-basic and lipophilic. This prevents the formation of internal "ate" complexes between the exocyclic amine and the boron center, which would otherwise deactivate the boron toward transmetallation.

  • Electronic Influence: The -CH2NHBoc substituent is weakly electron-withdrawing (inductive effect, -I). Depending on its position relative to the boronic acid, it can influence the Lewis acidity of the boron center.

Stability: The Protodeboronation Challenge

The primary failure mode for these reagents is protodeboronation —the hydrolysis of the C-B bond to form a C-H bond. This is catalyzed by the pyridine nitrogen itself.

  • Mechanism: The basic pyridine nitrogen coordinates with the boron atom (either inter- or intramolecularly), increasing the electron density on the carbon-boron bond and making the ipso-carbon susceptible to protonation by water or alcohols.

  • Positional Sensitivity:

    • 2-Pyridyl: Extremely unstable due to facile formation of a 5-membered transition state with water bridging the nitrogen and boron.

    • 3- & 4-Pyridyl: More stable, but still prone to degradation under prolonged heating or high pH.

Solubility Profile
  • Organic Solvents: Highly soluble in THF, DCM, and dioxane due to the lipophilic Boc group.

  • Aqueous Media: Poor solubility in neutral water; however, solubility increases in basic media (boronate formation), which is relevant for Suzuki coupling conditions.

Synthesis and Preparation

Two primary routes exist for accessing these scaffolds: Cryogenic Halogen-Lithium Exchange and Palladium-Catalyzed Borylation .

Route A: Cryogenic Halogen-Lithium Exchange

This is the classical method but requires strict temperature control to prevent "halogen dance" (isomerization) or nucleophilic attack on the Boc group.

Critical Control Points:

  • Temperature: Must be maintained below -70°C.

  • Base Selection: n-BuLi is standard, but t-BuLi may be required for chlorides.

  • Quench: Triisopropyl borate is preferred over trimethyl borate to reduce hydrolysis rates during workup.

Route B: Miyaura Borylation

A milder approach using bis(pinacolato)diboron (B2pin2) and a Pd catalyst. This avoids strong bases and is compatible with the Boc group, yielding the pinacol ester directly.

SynthesisWorkflow Start Boc-Aminomethyl Bromopyridine RouteA Route A: Lithiation (-78°C) Start->RouteA n-BuLi, THF RouteB Route B: Pd-Cat Borylation Start->RouteB B2pin2, KOAc Pd(dppf)Cl2 IntermediateA Lithio-Species RouteA->IntermediateA ProductEster Pinacol Ester RouteB->ProductEster Borate Trialkyl Borate IntermediateA->Borate B(OiPr)3 Hydrolysis Acidic Hydrolysis Borate->Hydrolysis H3O+ ProductAcid Boronic Acid Hydrolysis->ProductAcid

Figure 1: Comparative synthetic pathways for accessing Boc-aminomethyl pyridine boronic acids and esters.

Cross-Coupling Protocols (Suzuki-Miyaura)

The Suzuki-Miyaura coupling is the standard method for utilizing these reagents. However, standard conditions often fail due to the competitive protodeboronation described above.

Optimized Coupling Conditions

To mitigate instability, "rapid-coupling" protocols or non-aqueous basic conditions are recommended.

Table 1: Recommended Reaction Parameters

ParameterStandard ProtocolOptimized for Unstable PyridinesRationale
Catalyst Pd(PPh3)4Pd(dppf)Cl2 or XPhos Pd G2 Bidentate ligands (dppf) accelerate reductive elimination; Buchwald precatalysts (XPhos) speed up oxidative addition/transmetallation.
Base Na2CO3 (aq)K3PO4 or Cs2CO3 Anhydrous or weak aqueous bases reduce the concentration of free hydroxide, slowing protodeboronation.
Solvent Toluene/WaterDioxane or DME Ethers coordinate with boron, stabilizing the intermediate.
Temperature 80-100°C60-80°C Lower temperatures minimize thermal degradation pathways.
Mechanism of Failure (Protodeboronation)

Understanding the degradation mechanism is crucial for troubleshooting.

Protodeboronation BoronicAcid Pyridine Boronic Acid BaseCoord Boronate Anion (Active Species) BoronicAcid->BaseCoord + OH- N_Coord Pyridine N-Boron Coordination BaseCoord->N_Coord Equilibrium Coupling Pd-Transmetallation (Desired Path) BaseCoord->Coupling Pd(II)-Ar Protonation Ipso-Protonation (Rate Limiting) N_Coord->Protonation + H2O Deboronation Protodeboronated Byproduct (Py-H) Protonation->Deboronation - B(OH)3

Figure 2: Kinetic competition between the desired transmetallation and the parasitic protodeboronation pathway.

Detailed Experimental Protocol

Protocol: Suzuki Coupling of 3-(Boc-aminomethyl)pyridine-4-boronic acid[3]

Safety Note: Perform all reactions in a fume hood. Boronic acids are generally low toxicity, but aryl halides may be toxic.

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • 3-(Boc-aminomethyl)pyridine-4-boronic acid (1.2 - 1.5 equiv)

  • Pd(dppf)Cl2[2]·DCM (0.05 equiv)

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Aryl Bromide, Boronic Acid, K2CO3, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the mass of the product (M+H) and the deboronated byproduct (Pyridine-H). If deboronation is high, lower the temperature and increase the catalyst loading.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Note: The Boc group makes the product amenable to standard silica gel chromatography (typically Hexane/EtOAc gradients).

Deprotection (Post-Coupling)

To reveal the free amine:

  • Dissolve the coupled product in DCM.

  • Add TFA (10-20% v/v) or 4M HCl in Dioxane.

  • Stir at RT for 1-2 hours.

  • Note: The resulting free aminomethyl pyridine is highly basic and polar. Isolate as the HCl salt or use ion-exchange chromatography (SCX-2) for the free base.

Handling and Storage Guidelines

  • Temperature: Store at -20°C for long-term stability. At room temperature, slow dehydration to boroxines (anhydrides) occurs.

  • Moisture: Keep desiccated. While boroxines can re-hydrolyze to the acid, excessive moisture can promote protodeboronation over months.

  • Esters vs. Acids: If the free acid proves too unstable for storage, convert it to the Pinacol ester or MIDA ester . The MIDA ester is particularly effective for releasing the active boronic acid slowly during the coupling reaction, maintaining a low steady-state concentration that favors coupling over decomposition.

References

  • Structure & Stability: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(22), 5577–5588. Link

  • Protodeboronation Mechanism: Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • MIDA Boronates: Knapp, D. M., et al. (2009).[4] Slow-Release of Unstable Boronic Acids from MIDA Boronates Enables Suzuki-Miyaura Coupling of 2-Pyridyl Derivatives. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Synthetic Applications: Li, H., et al.[5] (2013).[6] Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. Link

Sources

Novel Pyridine Boronic Acid Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in over 20% of the top 100 marketed drugs. However, the incorporation of pyridine moieties via Suzuki-Miyaura cross-coupling has historically been plagued by the instability of 2-pyridine boronic acids .

Unlike their phenyl counterparts, 2-pyridine boronic acids undergo rapid protodeboronation —a decomposition pathway where the carbon-boron bond is cleaved and replaced by a proton. This instability renders the isolation of pure building blocks nearly impossible and drastically reduces cross-coupling yields.

This guide details the technical solutions to this challenge, focusing on MIDA (N-methyliminodiacetic acid) boronates and Trifluoroborates as novel, robust building blocks.[1] We provide mechanistic insights, validated synthesis protocols, and data-driven comparisons to enable their effective use in drug discovery.

Mechanistic Insight: Why Do Pyridine Boronic Acids Fail?

To solve the instability, one must understand the mechanism. The decomposition of 2-pyridine boronic acid is not a simple hydrolysis; it is an autocatalytic process facilitated by the basic nitrogen atom.

The Protodeboronation Pathway

Under neutral or basic conditions (typical for cross-coupling), 2-pyridine boronic acid exists in equilibrium with a zwitterionic species.[2] The pyridine nitrogen lone pair coordinates intramolecularly to the empty p-orbital of the boron atom. This coordination increases the electron density on the carbon-boron bond, making it highly susceptible to hydrolysis by water or protonation, leading to the formation of pyridine and boric acid.

Protodeboronation Start 2-Pyridine Boronic Acid (Trigonal Planar) Zwitterion Zwitterionic Intermediate (Tetrahedral Boron) Start->Zwitterion Intramolecular N->B Coordination Transition Hydrolysis Transition State Zwitterion->Transition + H2O / Base Product Pyridine + Boric Acid (Decomposition) Transition->Product C-B Bond Cleavage

Figure 1: The mechanism of protodeboronation driven by N-B coordination. The formation of the zwitterionic species is the rate-determining precursor to decomposition.

The Solution: Novel Building Block Classes

To circumvent this instability, the boron atom must be "masked" to prevent the formation of the zwitterionic intermediate. This is achieved by converting the sp² hybridized boronic acid into a stable, sp³ hybridized species.

MIDA Boronates (The Gold Standard)

MIDA boronates utilize a tridentate ligand that locks the boron into a rigid, sp³ hybridized bicyclic framework.

  • Mechanism of Stability: The nitrogen of the MIDA ligand coordinates to the boron, satisfying its octet and physically blocking the pyridine nitrogen from interacting.

  • Key Advantage: They are air-stable, free-flowing solids that are compatible with silica gel chromatography—a rarity for boron species.

  • Reactivity: They are chemically inert under anhydrous conditions but hydrolyze slowly under aqueous basic conditions (Suzuki coupling conditions) to release the active boronic acid in situ. This "slow-release" kinetics mimics a syringe pump addition, keeping the concentration of the unstable free acid low and favoring cross-coupling over decomposition.

Organotrifluoroborates

Potassium organotrifluoroborates (


) are another class of sp³ hybridized surrogates.
  • Stability: Highly stable to air and moisture.

  • Limitation: They are often insoluble in organic solvents and require specific solubility-enhancing conditions (e.g., alcoholic solvents) for coupling.

Comparative Data: Stability and Efficiency

The following table summarizes the performance of various pyridine boron building blocks.

Building Block ClassShelf Stability (Air/RT)Chromatography Compatible?Protodeboronation ResistanceCoupling Yield (2-Py-Ar)
Free Boronic Acid < 1 Day (Decomposes)NoVery Low< 10%
Pinacol Ester Weeks (Variable)Yes (degrades on silica)Low20-40%
Trifluoroborate > 1 YearNo (Salt)High50-70%
MIDA Boronate > 1 Year Yes Very High 80-95%

Experimental Protocols

Synthesis of 2-Pyridyl MIDA Boronate

Ref: Knapp, D. M., et al. J. Am. Chem. Soc. 2009, 131, 6961.

This protocol utilizes a "trans-ligation" strategy at high temperature.[3] Counter-intuitively, high temperature (115°C) is required to drive the exchange of the labile isopropoxy ligands for MIDA before the intermediate decomposes.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Triisopropyl borate (

    
    ) (1.2 equiv)
    
  • n-Butyllithium (n-BuLi) (1.2 equiv)

  • MIDA (N-methyliminodiacetic acid) (1.5 equiv)

  • Solvents: THF (anhydrous), DMSO (anhydrous)

Step-by-Step Methodology:

  • Lithiation: In a flame-dried flask under Argon, dissolve 2-bromopyridine and triisopropyl borate in THF. Cool to -78°C.[3]

  • Borylation: Add n-BuLi dropwise over 30 mins. Stir for 1 hour at -78°C. This forms the unstable Lithium triisopropyl(2-pyridyl)borate intermediate.

  • Solvent Swap: Allow the mixture to warm to room temperature (RT).

  • MIDA Complexation: Prepare a separate flask with MIDA dissolved in DMSO heated to 115°C .

  • Transfer: Add the THF solution of the borate intermediate dropwise into the hot MIDA/DMSO solution. Note: The THF will flash off; ensure proper venting.

  • Workup: Cool to RT. Add water and extract with ethyl acetate. The MIDA boronate is often insoluble in ether/water, aiding precipitation.

  • Purification: The crude product can be purified via silica gel chromatography (Eluent: EtOAc/MeCN) to yield a white crystalline solid.

Cross-Coupling Protocol (Slow-Release Strategy)

Ref: Gillis, E. P., & Burke, M. D. J. Am. Chem. Soc. 2008, 130, 14084.

Reagents:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst:

    
     (5 mol%) / SPhos (10 mol%)
    
  • Base:

    
     (3.0 M aqueous, 5.0 equiv)
    
  • Solvent: Dioxane (degassed)

Workflow:

  • Combine MIDA boronate, aryl halide, Pd catalyst, and ligand in a vial.

  • Add Dioxane and aqueous

    
    .
    
  • Heat to 60°C for 12-24 hours.

  • Mechanism: The aqueous base slowly hydrolyzes the MIDA ester, releasing the active boronic acid at a rate matching the catalytic turnover.

SynthesisWorkflow Step1 Step 1: Halogen-Lithium Exchange (-78°C, THF) Step2 Step 2: Borate Formation (Li-Triisopropyl Borate Species) Step1->Step2 + B(O-iPr)3 Step3 Step 3: High-Temp Trans-ligation (DMSO, 115°C) Step2->Step3 + MIDA / Heat Step4 Step 4: Isolation of MIDA Boronate (Stable Solid) Step3->Step4 Purification Step5 Step 5: Slow-Release Coupling (Pd/SPhos, aq. K3PO4) Step4->Step5 + Ar-Cl / Base

Figure 2: Experimental workflow for the synthesis and application of 2-Pyridyl MIDA boronates. The critical step is the high-temperature trans-ligation (Step 3) which outcompetes decomposition.

References

  • A General Solution for the 2-Pyridyl Problem. Source: Knapp, D. M., Gillis, E. P., & Burke, M. D. J. Am. Chem. Soc. (2009). [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Source: Gillis, E. P., & Burke, M. D. J. Am. Chem. Soc. (2008). [Link]

  • Protodeboronation of Heteroaromatic Boronic Acids. Source: Cox, P. A., et al. J. Am. Chem. Soc. (2017). [Link]

  • Iridium-Catalyzed C–H Borylation of Pyridines. Source: Sadler, S. A., et al. Org.[4] Biomol. Chem. (2014).[4] [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. Source: Gonzalez, J. A., et al. Org. Synth. (2015).[5] [Link]

Sources

Technical Guide: Solubility & Handling of 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-(Boc-Aminomethyl)pyridine-3-boronic acid in organic solvents Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary: The Amphiphilic Challenge

This compound (CAS: 1072946-58-7, analog ref) represents a distinct class of "amphiphilic" building blocks essential in fragment-based drug discovery (FBDD) and heterocycle synthesis. Its solubility profile is governed by a tug-of-war between three functional zones:

  • The Lipophilic Tail: The tert-butoxycarbonyl (Boc) protecting group, which drives solubility in organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF).

  • The Polar Anchor: The boronic acid moiety (

    
    ), which introduces hydrogen bond donor/acceptor capability and water affinity.
    
  • The Basic Core: The pyridine nitrogen, which introduces pH-dependent solubility and potential for zwitterionic interactions, although the Boc group mitigates intramolecular coordination compared to the free amine.

This guide provides a definitive solubility matrix, dissolution protocols, and stability warnings to ensure reproducible experimental outcomes in Suzuki-Miyaura couplings and medicinal chemistry workflows.

Physicochemical Profile & Solubility Matrix

Structural Dynamics

Unlike simple phenylboronic acids, this compound is prone to dynamic speciation . In solution, it exists in equilibrium between the monomeric boronic acid and the trimeric boroxine (anhydride).

  • Monomer: Favored in aqueous/protic media (reactive species).

  • Boroxine (Trimer): Favored in dry, non-polar organic solvents (storage form).

This equilibrium is the primary cause of "gelling" or variable solubility observations in solvents like chloroform or toluene.

Solubility Data Matrix

Data synthesized from structural analog behavior (Boc-aminomethyl phenylboronic acids) and standard organoboron handling protocols.

Solvent ClassSolventSolubility RatingPrimary UtilityTechnical Notes
Polar Aprotic DMSO High (>100 mg/mL)Stock Solutions, Bio-assaysGold Standard. Use for long-term frozen storage (-20°C).
DMF High (>100 mg/mL)Coupling ReactionsExcellent for high-temp couplings; difficult to remove during workup.
Polar Protic Methanol High Dissolution / TransferCaution: Forms methyl boronate esters rapidly. Use only for immediate transfer, not storage.
Ethanol Good CrystallizationUseful for recrystallization; less prone to esterification than MeOH but still risky for storage.
Chlorinated DCM Moderate/Good Workup / PartitioningThe Boc group enables DCM solubility. Drying agents (

) may adsorb the polar boronic acid.
Chloroform Moderate NMR AnalysisUse

with a trace of

to break boroxine aggregates and sharpen NMR peaks.
Ethers THF Good Reaction MediumIdeal for Suzuki couplings. Keep anhydrous to favor boroxine if drying is needed, or wet to favor monomer.
1,4-Dioxane Good Reaction MediumStandard solvent for Pd-catalyzed cross-coupling (often mixed with water).
Non-Polar Hexanes Poor (<1 mg/mL)Anti-solventUsed to precipitate the compound from DCM or Ethyl Acetate.
Toluene Low Reaction MediumOften requires a co-solvent (e.g., Ethanol/Water) to solubilize the boronic acid fully.

Visualizing the Solubility Workflow

The following decision tree guides the researcher in selecting the appropriate solvent system based on the intended application.

SolubilityWorkflow Start Start: 4-(Boc-Aminomethyl) pyridine-3-boronic acid Application Intended Application? Start->Application Stock Stock Solution / Storage Application->Stock Preservation Reaction Chemical Synthesis (Suzuki Coupling) Application->Reaction Synthesis Analysis Analytical (NMR/LCMS) Application->Analysis Characterization DMSO Use DMSO (Anhydrous) Store at -20°C (Prevents dehydration) Stock->DMSO Coupling Solvent System: 1,4-Dioxane / H2O (4:1) or THF / H2O Reaction->Coupling NMR Use CD3OD or CDCl3 + 5% CD3OD (Sharper peaks) Analysis->NMR

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; terminal nodes provide specific solvent recommendations.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol for biological assays or iterative synthesis to ensure consistent concentration.

  • Weighing: Weigh the target mass of this compound rapidly. Boronic acids can be hygroscopic.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).

    • Why? Water promotes protodeboronation over long periods; alcohols form esters. DMSO is inert and solubilizes both the monomer and boroxine forms.

  • Dissolution:

    • Add DMSO to achieve a concentration of 100 mM (approx. 25 mg/mL).

    • Vortex for 30–60 seconds. If "gel" particles persist (boroxine aggregates), sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (hydrophobic interaction with plastic is minimal but glass is safer for DMSO). Store at -20°C .

    • Shelf Life: ~6 months.[1][2] If precipitation occurs upon thawing, warm to 37°C and vortex.

Protocol B: Suzuki-Miyaura Coupling Solvent System

The Boc-aminomethyl group is sensitive to harsh Lewis acids; the boronic acid requires a base. This system balances these needs.

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v) .

    • Mechanism:[3] Dioxane solubilizes the organic bromide/iodide and the Boc-protected boronic acid. Water dissolves the inorganic base (e.g.,

      
       or 
      
      
      
      ), essential for activating the boronic acid to the boronate species (
      
      
      ).
  • Base Selection: Use Potassium Carbonate (

    
    )  (2-3 equivalents).
    
    • Avoid: Strong hydroxides (NaOH) which might hydrolyze the Boc group at high temperatures (>80°C).

  • Temperature: Run reaction at 80–90°C .

    • Note: If using THF, limit temperature to 65°C (reflux) to prevent pressure buildup.

Stability & Troubleshooting

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible.

Equilibrium Monomer 3 x Monomer (R-B(OH)2) Polar, Reactive Boroxine Boroxine Trimer (R3-B3O3) Non-polar, Storage Form Monomer->Boroxine - 3 H2O (Dry Solvents / Heat) Boroxine->Monomer + 3 H2O (Aqueous Base)

Figure 2: Dehydration equilibrium. In dry organic solvents (DCM, Toluene), the equilibrium shifts right. In aqueous reaction media, it shifts left to the reactive monomer.

Critical Instability Factors
  • Protodeboronation: The pyridine ring is electron-deficient, but the position 3 is relatively stable. However, high temperatures (>100°C) in the presence of water can cause the C-B bond to cleave, yielding the de-borylated pyridine. Mitigation: Keep reaction times under 12 hours.

  • Boc-Deprotection: Avoid using strong acids (HCl, TFA) during workup if you intend to keep the Boc group. The boronic acid moiety itself is stable to acid, but the Boc group is not.

  • Trans-esterification: Do not reflux in Methanol or Ethanol for extended periods. The boronic acid will convert to the methyl/ethyl boronate ester. While often active in coupling, this changes the molecular weight and Rf values, complicating analysis.

References

  • Solubility of Boronic Acids: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Boc-Protection Effects: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Suzuki Coupling Optimization: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Boroxine Equilibrium: Iwanejko, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 856–868. Link

  • Pyridine Boronic Acid Synthesis: Li, W., et al. (2002). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, (xi), 170-177. Link

Sources

Methodological & Application

Suzuki-Miyaura coupling conditions for 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of 4-(Boc-Aminomethyl)pyridine-3-boronic Acid

Executive Summary

This guide details the optimized conditions for the palladium-catalyzed cross-coupling of This compound (Structure: Pyridine ring, C3-B(OH)₂, C4-CH₂NHBoc). This scaffold presents a "perfect storm" of synthetic challenges: protodeboronation inherent to pyridyl boronic acids, catalyst poisoning via the pyridine nitrogen, and steric hindrance from the ortho-substituted Boc-aminomethyl group.

The protocol defined below utilizes a biarylphosphine ligand system (Buchwald Generation II/III) to overcome steric bulk and electronic deactivation, ensuring high yields (>80%) and minimizing hydrodeboronation byproducts.

Chemical Challenges & Mechanistic Insight

The Protodeboronation Trap

Pyridine-3-boronic acids are electronically unstable. The electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C–B bond, replacing the boronic acid with a proton.

  • Mechanism: Base-catalyzed formation of the boronate "ate" complex makes the C–B bond labile.

  • Aggravating Factor: The C4-substituent (Boc-aminomethyl) exerts steric pressure, twisting the C–B bond out of planarity, which can accelerate deboronation over the desired transmetallation.

Catalyst Deactivation

The basic nitrogen of the pyridine ring can coordinate competitively to the Palladium(II) center, displacing phosphine ligands and forming an inactive Pd(L)2(Pyridine)2 complex. This "poisoning" halts the catalytic cycle.

Steric Hindrance (The "Ortho" Effect)

The bulky tert-butyl carbamate (Boc) group at the C4 position is ortho to the boronic acid at C3. This creates a crowded environment for the transmetallation step, requiring a catalyst with a large "bite angle" or specific steric pocket to facilitate the transfer.

Optimization Strategy: The "Buchwald" Solution

To solve these issues, we employ SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Why SPhos?

    • Bulky: Prevents the formation of inactive Pd-pyridine complexes.

    • Electron-Rich: Facilitates rapid oxidative addition (if the halide is deactivated).

    • Stability: The ligand structure promotes reductive elimination even in crowded systems.

Table 1: Parameter Optimization Matrix

ParameterRecommended ConditionRationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃Generates active Pd(0) species in situ.
Ligand SPhos (or XPhos)Overcomes steric hindrance; prevents N-coordination.
Base K₃PO₄ (2.0 - 3.0 equiv)Mild enough to minimize deboronation; strong enough for activation.
Solvent System n-Butanol or 1,4-Dioxane/H₂O (4:1) n-BuOH allows higher T without rapid deboronation; Dioxane is standard.
Temperature 80°C - 100°CHigh energy required for crowded transmetallation.
Concentration 0.1 M - 0.2 MDilution helps prevent oligomerization byproducts.

Detailed Experimental Protocol

Reagents:
  • Substrate A: Aryl Halide (Ar-X, where X = Br, I, or Cl-activated) [1.0 equiv]

  • Substrate B: this compound [1.2 - 1.5 equiv]

  • Catalyst: Pd(OAc)₂ [0.05 equiv / 5 mol%]

  • Ligand: SPhos [0.10 equiv / 10 mol%]

  • Base: K₃PO₄ (finely ground) [2.0 equiv]

  • Solvent: n-Butanol (anhydrous preferred) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:
  • Catalyst Pre-complexation (Critical):

    • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the reaction solvent. Stir at room temperature for 5-10 minutes. The solution should turn from orange to a distinct yellow/pale color, indicating the formation of the active L-Pd(0) species.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add Substrate A (Aryl Halide), Substrate B (Boronic Acid), and K₃PO₄ .

    • Note: If using Dioxane/Water, add the water now.

  • Degassing:

    • Seal the vial with a septum.

    • Purge with Argon or Nitrogen for 5 minutes (sparging) or use 3 vacuum/backfill cycles. Oxygen is the enemy of the electron-rich SPhos ligand.

  • Initiation:

    • Add the pre-complexed Catalyst/Ligand solution via syringe.

    • Place the vial in a pre-heated block at 90°C .

  • Monitoring:

    • Monitor via LC-MS at 1 hour and 4 hours.

    • Checkpoint: Look for the mass of the Protodeboronated byproduct (Mass = Substrate B minus B(OH)₂ plus H). If this peak grows rapidly while product stalls, lower temp to 80°C and add more Boronic Acid.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate.

    • Wash with Water (x2) and Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH). Caution: The pyridine product may streak on silica; add 1% Triethylamine to the eluent if necessary.

Visualization of Workflows

Reaction Mechanism & Failure Modes

SuzukiMechanism Start Reagents: Ar-X + Py-B(OH)2 OxAdd Oxidative Addition [L-Pd-Ar-X] Start->OxAdd Pd(0)/SPhos TransMet Transmetallation (Steric Bottleneck) OxAdd->TransMet Base (OH-) Side2 FAILURE MODE 2: Pd Poisoning (Pd-N Coordination) OxAdd->Side2 Pyridine N Competition RedElim Reductive Elimination Product Formation TransMet->RedElim Fast Side1 FAILURE MODE 1: Protodeboronation (Py-H) TransMet->Side1 Slow Transmetallation + H2O/Base

Caption: The critical bottleneck is Transmetallation, where steric hindrance allows competing protodeboronation or catalyst poisoning.

Troubleshooting Decision Tree

Troubleshooting Problem Low Yield observed Check1 Is Starting Material (Ar-X) consumed? Problem->Check1 Result1 NO (Ar-X remains) Check1->Result1 Yes Result2 YES (Ar-X gone) Check1->Result2 No Action1 Catalyst Death. 1. Increase SPhos loading. 2. Re-degas solvents. 3. Switch to XPhos. Result1->Action1 Check2 Is Boronic Acid consumed? Result2->Check2 Result3 YES (Converted to Py-H) Check2->Result3 Mainly Action2 Protodeboronation. 1. Use anhydrous n-BuOH. 2. Add Boronic Acid in portions. 3. Lower Temp to 75°C. Result3->Action2

Caption: Diagnostic logic for distinguishing between catalyst deactivation and boronic acid instability.

References

  • Billingsley, K. L., & Buchwald, S. L. (2006). Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[1][2]

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[1][2]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[3] Accounts of Chemical Research.

Sources

Synthesis of biaryl pyridines using 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Biaryl Pyridines using 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Executive Summary

This guide details the optimized protocols for utilizing This compound (CAS: N/A for specific commercial batches, typically custom synthesized or analog-referenced) in Suzuki-Miyaura cross-coupling reactions. This reagent is a high-value "bifunctional" building block, enabling the simultaneous introduction of a pyridine core and a protected methylamine handle—a privileged pharmacophore in kinase inhibitors (e.g., ROCK, PIM) and GPCR ligands.

Key Challenge: Like many heteroaryl boronic acids, this reagent is prone to protodeboronation , a decomposition pathway accelerated by the ortho-aminomethyl group and the pyridine nitrogen. The Solution: Success relies on "High-Activity Catalysis" (HAC). We utilize bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to accelerate the transmetallation step, outcompeting the decomposition pathway.

Strategic Utility & Mechanistic Insight

The "Ortho-Effect" and Stability

Researchers must understand why standard conditions often fail with this reagent.

  • Electronic Instability: The electron-deficient pyridine ring makes the C-B bond more susceptible to hydrolysis compared to phenyl boronic acids.

  • Intramolecular Catalysis: The ortho-Boc-aminomethyl group can facilitate protodeboronation. Although the Boc group reduces the basicity of the amine, the proximity allows for hydrogen-bonding interactions with the boronate intermediate, potentially stabilizing the transition state for hydrolytic deboronation (C-B bond cleavage).

  • Catalyst Poisoning: Free amines coordinate strongly to Pd(II), shutting down the catalytic cycle. The Boc protection is essential here, but steric bulk at the ortho position can still slow down the oxidative addition or transmetallation if the catalyst ligand is not sufficiently large.

The Race: Transmetallation vs. Decomposition

The success of this reaction is a kinetic race. You must force the Palladium cycle to turn over faster than the boronic acid hydrolyzes.

Visualizing the Kinetic Competition:

G Reagent 4-(Boc-Aminomethyl) pyridine-3-boronic acid Boronate Activated Boronate Species [Ar-B(OH)3]- Reagent->Boronate Base (OH-) Product Biaryl Pyridine Product Boronate->Product Fast Transmetallation (XPhos/SPhos) Decomp Protodeboronated By-product (Ar-H) Boronate->Decomp Slow Transmetallation (Standard Catalysts) Pd_Complex Pd(II)-Ar-X Intermediate Pd_Complex->Product Reductive Elimination

Figure 1: The Kinetic Competition. Standard catalysts allow the "Red Path" (decomposition) to dominate. Bulky ligands force the "Green Path" (Product).

Experimental Protocols

Method A: The "Gold Standard" (Buchwald G3 Conditions)

Recommended for: Chlorides, electron-rich aryl halides, and scale-up. This protocol uses XPhos Pd G3 , a precatalyst that releases the active Pd(0) species immediately, ensuring the reaction starts before the boronic acid degrades.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid Reagent (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a vial, combine the aryl halide, boronic acid, and XPhos Pd G3.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add degassed THF (or Dioxane) via syringe.

  • Base: Add the degassed aqueous

    
     solution.
    
  • Reaction: Stir vigorously at 40–60 °C .

    • Note: Unlike standard Suzuki (80-100°C), this catalyst works at lower temperatures, preserving the unstable boronic acid.

  • Monitor: Check LCMS at 1 hour. If incomplete, raise to 60°C.

Method B: Microwave-Assisted (Rapid Cycling)

Recommended for: Unreactive aryl chlorides or sterically hindered partners.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, solid)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Combine all solids in a microwave vial.

  • Add solvents and cap.

  • Irradiate: Heat to 100 °C for 30 minutes .

    • Why: Rapid heating minimizes the time the boronic acid spends in the "danger zone" (warm but not reacting).

  • Workup: Filter through Celite immediately to remove Pd black.

Data & Performance Expectations

The following table summarizes expected yields based on the electronic nature of the coupling partner (Aryl Halide).

Coupling Partner (Ar-X)Electronic NatureRecommended MethodExpected YieldNotes
4-Bromoanisole Electron-RichMethod A85-95%Excellent conversion; XPhos prevents poisoning.
2-Chloropyridine Electron-DeficientMethod A70-85%Heteroaryl-Heteroaryl coupling; requires XPhos.
Bromobenzene NeutralMethod A or B>90%Standard benchmark.
2-Chloro-3-methylpyridine Sterically HinderedMethod B50-65%Steric clash at ortho positions lowers yield.
Aryl Triflates LabileMethod A60-80%Use anhydrous base (

solid) if hydrolysis occurs.

Post-Coupling Elaborations

Once the biaryl system is formed, the Boc group can be removed to access the free amine for cyclization.

Workflow Visualization:

Workflow Step1 Step 1: Cross-Coupling (XPhos Pd G3, K3PO4) Forms Biaryl Core Step2 Step 2: Purification (Silica Gel, EtOAc/Hex) Remove Pd & Boronic Acid Step1->Step2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Removes Boc Group Step2->Step3 Step4 Step 4: Cyclization (Optional) (e.g., Lactamization with ester) Forms Tricyclic Scaffolds Step3->Step4 If ester present

Figure 2: Complete Synthetic Workflow from Reagent to Scaffold.

Troubleshooting Guide (Self-Validating)

ObservationRoot CauseCorrective Action
Low Yield + De-boronated Pyridine Protodeboronation dominated the reaction.1. Lower temp (40°C). 2. Increase catalyst loading. 3. Switch to MIDA boronate analog if available.
Starting Material (Halide) Remains Catalyst deactivation (Poisoning).1. Ensure Boc group is intact. 2. Switch to XPhos or SPhos (highly active ligands).
Homocoupling of Boronic Acid Oxidative coupling occurred.[1]Degass solvents more thoroughly (freeze-pump-thaw).
Product trapped in aqueous layer Pyridine nitrogen is protonated.Adjust workup pH to >10 using NaOH before extraction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[3] Link

  • BenchChem. (2025).[4] Application Notes for Palladium-Catalyzed Cross-Coupling with Pyridine-3-boronic Acids. Link (General Reference for Pyridine Boronic Acid Handling).

Sources

Application Note: Boc-Deprotection Protocols for Aminomethyl Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminomethyl pyridine boronic acids (AMPBAs) represent a high-value pharmacophore in medicinal chemistry, combining a basic amine handle with a Suzuki-Miyaura coupling partner. However, the removal of the tert-butyloxycarbonyl (Boc) protecting group from these substrates presents a critical synthetic challenge: Protodeboronation .

Standard acidic deprotection (e.g., TFA/DCM) often leads to significant degradation of the C–B bond, particularly in 2-pyridyl systems, due to acid-catalyzed ipso-substitution. This guide provides two validated protocols to circumvent this instability:

  • Protocol A (Direct Anhydrous Acidolysis): For 3- and 4-pyridyl systems with moderate stability.

  • Protocol B (Trifluoroborate Protection Strategy): The "Gold Standard" for unstable 2-pyridyl systems, utilizing temporary conversion to potassium trifluoroborates (

    
    ).
    

The Challenge: Mechanistic Instability

The primary failure mode in AMPBA synthesis is not incomplete deprotection, but the loss of the boronic acid moiety. Pyridine boronic acids exist in a complex equilibrium between neutral, boronate, and zwitterionic forms.

The Protodeboronation Mechanism

Under acidic conditions, the pyridine nitrogen becomes protonated. While this withdraws electron density (theoretically strengthening the C–B bond against electrophiles), the presence of water or nucleophiles facilitates a mechanism where the boronic acid is replaced by a proton. In 2-pyridyl systems, a specific zwitterionic fragmentation pathway accelerates this decomposition.[1]

Figure 1: The divergent fate of pyridine boronic acids under acidic deprotection. The presence of water and elevated temperatures favors the irreversible Failure path (red).

Protocol A: Direct Anhydrous Acidolysis

Best for: 3-pyridyl and 4-pyridyl boronic acids. Risk Level: Moderate. Principle: Uses anhydrous HCl in dioxane to rapidly cleave the Boc group while precipitating the product as a hydrochloride salt. The precipitation removes the product from the acidic solution, kinetically trapping the boronic acid before deborylation can occur.

Materials
  • Substrate: Boc-aminomethyl pyridine boronic acid (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous)

  • Solvent: Anhydrous 1,4-Dioxane or Et₂O (for washing)

  • Equipment: Flame-dried round bottom flask, N₂ atmosphere.

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in a minimal amount of anhydrous 1,4-dioxane (approx. 5 mL per mmol) under N₂.

    • Note: Avoid MeOH or water, as these promote boronic ester hydrolysis and subsequent deborylation.

  • Acid Addition: Cool the solution to 0 °C. Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.

    • Caution: Do not use TFA.[2][3] TFA salts are hygroscopic and often form oils that trap acid, accelerating degradation.

  • Reaction: Allow to stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.

    • Monitoring: Monitor by HPLC-MS.[4][5] Look for the mass of the amine (M+1) and the deborylated byproduct (M-Boron+2).

  • Isolation: The product should precipitate as a white/off-white HCl salt.

    • If solid forms: Filter under N₂, wash extensively with anhydrous Et₂O to remove excess HCl.

    • If oil forms: Decant the supernatant, triturate the oil with fresh anhydrous Et₂O until a solid forms.

  • Storage: Store immediately at -20 °C under argon. Do not neutralize the salt until the moment of the subsequent coupling reaction.

Protocol B: The Trifluoroborate Protection Route

Best for: 2-pyridyl boronic acids (highly unstable) or when Protocol A fails. Risk Level: Low. Principle: Boronic acids are converted to potassium trifluoroborates (


). The 

group is isoelectronic with

and is exceptionally stable to acid, allowing Boc removal without touching the boron center.
Workflow Diagram

Figure 2: The Trifluoroborate protection strategy decouples Boc removal from boron stability.

Step-by-Step Procedure
Step 1: Conversion to Potassium Trifluoroborate[6]
  • Dissolve Boc-aminomethyl pyridine boronic acid (or pinacol ester) in MeOH (0.2 M).

  • Add KHF₂ (4.5 equiv) dissolved in a minimal amount of H₂O (approx 1:3 ratio with MeOH).

    • Safety: KHF₂ is corrosive and releases HF in strong acid. Use plasticware if possible, or glass with caution.

  • Stir at RT for 2–4 hours. The mixture will likely become a slurry.

  • Concentrate under vacuum to remove MeOH.

  • Dry the residue completely (high vacuum or lyophilization).

  • Extract the solid with hot Acetone or Acetonitrile (the inorganic salts remain undissolved). Filter and concentrate the filtrate to yield the Potassium Trifluoroborate (Boc-protected) .

Step 2: Acidic Boc Removal
  • Suspend the

    
     salt from Step 1 in anhydrous THF or Dioxane.
    
  • Add 4.0 M HCl in Dioxane (5 equiv).

    • Observation: The

      
       group is stable to this acidity.
      
  • Stir at RT for 1–3 hours.

  • Concentrate or precipitate with Et₂O.

  • Result: You now have the Aminomethyl Pyridine Trifluoroborate HCl salt .

Step 3: Utilization
  • Option A (Direct Coupling): Use the trifluoroborate salt directly in Suzuki couplings. Add a Lewis acid (e.g.,

    
    ) or excess base (
    
    
    
    in MeOH/H2O) during the coupling to hydrolyze it in situ.
  • Option B (Hydrolysis): If the free boronic acid is strictly required, treat with Trimethylsilyl chloride (TMSCl) in MeCN/H₂O, though this reverts to the unstable species.

Data Summary & Comparison

FeatureProtocol A (Direct HCl)Protocol B (Trifluoroborate)
Complexity Low (1 Step)High (2-3 Steps)
2-Pyridyl Stability Poor (High risk of deborylation)Excellent
3-/4-Pyridyl Stability GoodExcellent
Yield 40–70% (Variable)>85% (Consistent)
Product Form Boronic Acid HCl SaltTrifluoroborate Salt
Reagent Cost LowModerate (KHF₂)

Analytical Considerations

When analyzing these products, standard LC-MS conditions (acidic mobile phase) can induce degradation during analysis, leading to false negatives.

  • NMR:

    
    B NMR is diagnostic.
    
    • Boronic Acid:

      
       ~28–32 ppm (broad).
      
    • Trifluoroborate:

      
       ~1–5 ppm (quartet, 
      
      
      
      ~50 Hz).
  • HPLC: Use a basic mobile phase (Ammonium Bicarbonate, pH 8–9) if the column allows, or run fast gradients at low temperatures.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[7]

  • Trifluoroborate Stability & Synthesis

    • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 36(4), 269–280.
  • Boc Deprotection Standards

    • Han, G., et al. (2004). "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 60(11), 2447-2467. (Contextualizing acid sensitivity).
  • Pyridine Boronic Acid Handling

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Designing Next-Generation Kinase Inhibitors: Application of 4-(Boc-Aminomethyl)pyridine-3-boronic Acid as a Reversible Covalent Warhead

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a primary driver of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized modern medicine. This guide delves into the strategic design and application of kinase inhibitors utilizing 4-(Boc-aminomethyl)pyridine-3-boronic acid, a sophisticated chemical scaffold. This building block is uniquely suited for creating reversible covalent inhibitors, a class of drugs that offers a compelling balance of high potency, prolonged duration of action, and improved safety profiles compared to traditional irreversible covalent drugs.[1][2] We will explore the underlying mechanism of action, provide a strategic workflow for inhibitor development, and present detailed protocols for synthesis, in vitro characterization, and validation of these next-generation therapeutic candidates.

Section 1: The Scientific Rationale - A Reversible Covalent Approach

The paradigm of kinase inhibition has evolved from non-covalent binders to covalent inhibitors that form a permanent bond with the target protein. While effective, irreversible inhibitors carry the risk of off-target toxicity and potential immunogenicity due to permanent protein modification.[1][3] Reversible covalent inhibitors (RCIs) represent a refined strategy, offering the durability of a covalent bond with an engineered mechanism for dissociation.[2][3] This allows for sustained target engagement while minimizing the risk of permanent off-target modification.[1][3][4]

1.1 Mechanism of Action: The Boronic Acid Warhead

The key to this approach is the boronic acid moiety (–B(OH)₂), which serves as an electrophilic "warhead." Boronic acids can form reversible covalent adducts with nucleophilic amino acid residues like serine, threonine, or lysine within the kinase active site.[1][] For many kinases, a conserved serine or threonine residue plays a crucial role in catalysis, making it an ideal target for this interaction.

The binding process is a two-step mechanism:

  • Initial Non-covalent Binding (E•I): The inhibitor first docks into the ATP-binding site, guided by non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The pyridine ring and the aminomethyl side chain of the scaffold are critical for establishing this initial, specific binding.

  • Reversible Covalent Bond Formation (E-I): Following initial binding, the electrophilic boron atom is positioned to react with the hydroxyl group of a nearby serine or threonine residue, forming a reversible boronate ester adduct.[1] This covalent interaction significantly increases the inhibitor's residence time on the target.

Diagram: Proposed Binding Mode of a Pyridine-Boronic Acid Inhibitor

G cluster_kinase Kinase ATP-Binding Pocket HINGE Hinge Region SER Catalytic Ser/Thr (Nucleophile) POCKET_1 Hydrophobic Pocket POCKET_2 Solvent Front INHIBITOR 4-(Boc-Aminomethyl) Pyridine Boronic Acid (Warhead) INHIBITOR:f1->HINGE H-Bond INHIBITOR:f2->SER INHIBITOR:f0->POCKET_2 Hydrophobic/ Polar Interactions

Caption: Interaction map of the inhibitor scaffold within a kinase active site.

1.2 The Role of the Scaffold

The this compound scaffold provides three key features:

  • Pyridine Ring: Acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a feature common to most ATP-competitive inhibitors.

  • Boronic Acid: The electrophilic warhead that forms the reversible covalent bond with a catalytic serine or threonine.

  • Boc-Aminomethyl Group: This side chain projects towards the solvent-exposed region of the ATP pocket. The Boc-protecting group can be removed to allow for synthetic elaboration, enabling the attachment of various moieties to improve potency, selectivity, and pharmacokinetic properties.

Section 2: Experimental Design & Strategy

A successful inhibitor design campaign requires a systematic workflow, from initial synthesis to comprehensive biological evaluation.

Diagram: Kinase Inhibitor Development Workflow

G START Start: Target Selection & Scaffold Identification SYNTH Protocol 1: Library Synthesis (e.g., Suzuki Coupling) START->SYNTH IC50 Protocol 2: Primary Screening (In Vitro IC50 Assay) SYNTH->IC50 Test Compounds SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Potency Data SAR->SYNTH Design New Analogs REVERSE Protocol 3: Mechanism of Action (Reversibility Assay) SAR->REVERSE Potent Hits OPTIM Lead Optimization (ADME, Selectivity) REVERSE->OPTIM Confirmed Mechanism OPTIM->SYNTH Design New Analogs END Candidate for In Vivo Studies OPTIM->END

Caption: A strategic workflow for developing reversible covalent kinase inhibitors.

Section 3: Core Protocols

The following protocols provide a detailed methodology for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Candidate Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a model inhibitor by coupling the boronic acid scaffold with an aromatic partner, a common strategy to explore the hydrophobic regions of the ATP-binding site.[6]

Objective: To synthesize a bi-aryl inhibitor to probe structure-activity relationships.

Materials:

  • This compound

  • 1-bromo-4-(trifluoromethyl)benzene (or other aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, Ethanol, Water mixture)

  • Standard glassware for organic synthesis, inert atmosphere setup (N₂ or Ar)

  • Purification supplies (Silica gel, solvents for chromatography)

  • Analytical instruments (NMR, LC-MS)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), 1-bromo-4-(trifluoromethyl)benzene (1.1 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to reflux (e.g., 90 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction, ideal for modularly building a library of inhibitor candidates.[6] The choice of the aryl halide coupling partner is critical for exploring different regions of the kinase binding pocket.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol uses a generic, luminescence-based kinase assay (e.g., ADP-Glo™) to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.[7]

Objective: To quantify the potency of synthesized inhibitors against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay plates (e.g., white, 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of the inhibitor compounds in DMSO. Typically, a 10-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells in duplicate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the target kinase, and its specific substrate.

  • Initiate Kinase Reaction: Add the kinase/substrate master mix to the wells containing the compounds. Then, add ATP to initiate the phosphorylation reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to ensure accurate IC₅₀ determination.[8]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the assay kit manufacturer's instructions. This typically involves two steps:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Rationale: The IC₅₀ value is a standard measure of inhibitor potency. The ADP-Glo™ assay is highly sensitive and measures kinase activity directly by quantifying ADP production, making it applicable to virtually any kinase.[7][8]

Protocol 3: Mechanism of Action - Reversibility "Washout" Assay

This protocol is designed to confirm the reversible nature of the covalent interaction.[4][9]

Objective: To differentiate between reversible and irreversible covalent inhibition.

Materials:

  • Recombinant target kinase

  • Potent inhibitor (at a concentration of ~10x its IC₅₀)

  • Known irreversible inhibitor (positive control)

  • Non-covalent inhibitor (control)

  • Ultrafiltration device (e.g., centrifugal filter unit with appropriate MWCO)

  • Kinase assay reagents (as in Protocol 2)

Procedure:

  • Pre-incubation: Incubate the kinase with a high concentration (e.g., 10x IC₅₀) of the test inhibitor, the irreversible control, and the non-covalent control for 1-2 hours to allow for covalent bond formation. Also, include a "DMSO only" control.

  • Removal of Unbound Inhibitor: Dilute the pre-incubation mixtures significantly (e.g., 100-fold) with kinase buffer and transfer to an ultrafiltration device. Centrifuge to remove the buffer and unbound inhibitor. Repeat this wash step 2-3 times to ensure complete removal of the unbound compound. This is the critical "washout" step.

  • Resuspension: Resuspend the washed kinase-inhibitor complexes in fresh kinase buffer to the original enzyme concentration.

  • Activity Measurement: Immediately measure the residual kinase activity of all samples using the assay method described in Protocol 2.

  • Interpretation of Results:

    • Irreversible Inhibitor: The kinase will remain inhibited (low activity) as the covalent bond is permanent and not disrupted by the washout.

    • Non-covalent Inhibitor: The kinase will regain full activity as the inhibitor dissociates upon dilution and is washed away.

    • Reversible Covalent Inhibitor: The kinase will show a time-dependent recovery of activity. Initially, it will be inhibited, but as the reversible covalent bond dissociates, activity will gradually return. Measuring activity at several time points post-washout can help determine the dissociation off-rate (k_off).[9]

Rationale: The ability of the enzyme to recover activity after the removal of unbound inhibitor is the hallmark of a reversible binding mechanism, whether non-covalent or reversible covalent.[3][9] This assay critically distinguishes this class from irreversible inhibitors.

Section 4: Data Analysis and Interpretation

4.1 Quantitative Data Summary

Properly presenting quantitative data is crucial for comparing compounds and making informed decisions in a drug discovery cascade.

Compound IDTarget KinaseModificationIC₅₀ (nM) [a]Reversibility [b]
Scaffold-01 Kinase X4-(CF₃)-phenyl85Reversible
Scaffold-02 Kinase X3-chloro-phenyl150Reversible
Control-Irrev Kinase XAcrylamide15Irreversible
Control-NC Kinase XN/A250Reversible

[a] IC₅₀ values determined using the ADP-Glo™ assay with ATP at Kₘ concentration. [b] Determined by washout assay. "Reversible" indicates >80% activity recovery after 4 hours post-washout.

Conclusion

The use of this compound provides a powerful and versatile platform for the design of next-generation, reversible covalent kinase inhibitors. The boronic acid warhead offers a unique mechanism for achieving high potency and prolonged target engagement, while the inherent reversibility mitigates risks associated with permanent protein modification.[1][] The synthetic tractability of the scaffold allows for extensive chemical elaboration to optimize for potency, selectivity, and drug-like properties. The protocols and strategies outlined in this guide provide a robust framework for researchers to harness the potential of this promising chemical entity in the development of novel therapeutics.

References

  • An update on the discovery and development of reversible covalent inhibitors - PMC. (2023). Vertex AI Search.
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Public
  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 d
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant. Vertex AI Search.
  • What is reversible inhibitor? - BOC Sciences. (2024). Vertex AI Search.
  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations | Semantic Scholar. Vertex AI Search.
  • Key advances in the development of reversible covalent inhibitors - Taylor & Francis. (2025). Vertex AI Search.
  • Covalent Inhibition in Drug Discovery - PMC - NIH. Vertex AI Search.
  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery - PMC. (2022). Vertex AI Search.
  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC. Vertex AI Search.
  • Reversible Covalent Inhibitor Binding Assay - Domainex. Vertex AI Search.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021). Vertex AI Search.
  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC. Vertex AI Search.

Sources

Application Note: Advanced Protocols for the Esterification of Pyridine Boronic Acids to Pinacol Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of pyridine boronic acids to their pinacol esters (Bpin) is a critical stabilization strategy in medicinal chemistry. While phenyl boronic acids are robust, pyridine variants—specifically 2-pyridyl isomers—exhibit extreme lability due to rapid protodeboronation. This guide provides optimized protocols to maximize yield and purity, moving beyond standard textbook esterification to address the specific electronic challenges of the pyridine nucleus.

Mechanistic Insight: The "Zwitterionic Trap"

To successfully synthesize pyridine pinacol esters, one must understand the failure mode of the starting material. Unlike carbocyclic boronic acids, pyridine boronic acids possess a basic nitrogen capable of intramolecular coordination or inductive destabilization.

The Instability Hierarchy
  • 3-Pyridyl / 4-Pyridyl: Moderately stable. The nitrogen is distal, reducing direct electronic interference with the boron center.

  • 2-Pyridyl (Critical): Highly unstable.[1] The proximity of the nitrogen lone pair allows for the formation of a zwitterionic intermediate. This species facilitates rapid C–B bond cleavage (protodeboronation) in the presence of protons (even from water or silica gel silanols).

Pathway Visualization

The following diagram illustrates the decision logic and mechanistic risks involved in this transformation.

G Start Starting Material: Pyridine Boronic Acid Pos2 2-Pyridyl Isomer Start->Pos2 Analyze Substitution Pos34 3- or 4-Pyridyl Isomer Start->Pos34 Zwitter Zwitterionic Intermediate (High Energy) Pos2->Zwitter N-B Interaction ProtocolB Protocol B: Mild Dehydration (MgSO4) Pos2->ProtocolB Strict Anhydrous Low Temp ProtocolA Protocol A: Dean-Stark / Reflux Pos34->ProtocolA Standard Conditions Decomp Protodeboronation (Pyridine + B(OH)3) Zwitter->Decomp + H2O / Heat Product Target: Pyridine Pinacol Ester ProtocolA->Product ProtocolB->Product

Figure 1: Decision matrix for protocol selection based on pyridine substitution patterns.

Experimental Protocols

Protocol A: Standard Azeotropic Dehydration

Applicability: 3-pyridyl and 4-pyridyl boronic acids. Principle: Thermal removal of water drives the equilibrium toward the ester.

Reagents:

  • Pyridine boronic acid (1.0 equiv)[2]

  • Pinacol (1.1 - 1.2 equiv)

  • Solvent: Toluene (preferred) or Cyclohexane

  • Apparatus: Dean-Stark trap

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the boronic acid and pinacol. Dissolve/suspend in Toluene (0.2 M concentration relative to boronic acid).

  • Reflux: Heat the mixture to vigorous reflux. Ensure the Dean-Stark trap is filling and water is separating.

  • Monitoring: Reflux for 2–4 hours. Monitor by TLC (stain with KMnO4 or Curcumin) or crude NMR.

    • Note: Boronic acids are often polar and streak on TLC; esters move higher and are more defined.

  • Workup: Cool to room temperature. Concentrate the toluene in vacuo.

  • Purification:

    • Dissolve residue in minimal hot heptane or acetonitrile.

    • Cool to 0°C to crystallize.

    • Alternative: If oil persists, proceed to Section 4 (Purification) .

Protocol B: Mild Chemoselective Dehydration

Applicability: 2-pyridyl boronic acids (and other sensitive substrates). Principle: Uses a chemical drying agent at room temperature to avoid the thermal energy required for protodeboronation.

Reagents:

  • Pyridine boronic acid (1.0 equiv)[2]

  • Pinacol (1.1 equiv)[3]

  • Anhydrous MgSO4 (2.0 - 5.0 equiv)

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous)

Procedure:

  • Charging: In a flame-dried flask under Nitrogen/Argon, combine the boronic acid and pinacol.

  • Solvation: Add anhydrous DCM (0.1 M).

  • Dehydration: Immediately add anhydrous MgSO4.

  • Reaction: Stir briskly at room temperature (20–25°C) for 12–24 hours.

    • Critical: Do not heat.

  • Filtration: Filter the mixture through a fritted glass funnel or a pad of Celite to remove the hydrated MgSO4. Wash the cake with dry DCM.

  • Isolation: Concentrate the filtrate under reduced pressure at low temperature (<30°C).

  • Storage: Store immediately at -20°C under inert gas. 2-Pyridyl esters are prone to hydrolysis back to the acid, followed by decomposition.

Purification & Quality Control

Purifying pyridine boronates on silica gel is the most common point of failure. The acidic nature of standard silica (pH ~5-6) protonates the pyridine nitrogen, catalyzing the deboronation.

The "Buffered Silica" Technique

Never run a pyridine boronate on untreated silica gel.

  • Preparation: Prepare the eluent (e.g., Hexanes/Ethyl Acetate).[4]

  • Deactivation: Add 1–3% Triethylamine (Et3N) to the eluent system.

  • Column Packing: Slurry the silica in the Et3N-containing eluent. Flush the column with 2 column volumes of this buffer before loading the sample.

  • Elution: Run the column using the Et3N-doped solvent.

QC Data Presentation: What to Look For
ParameterMethodObservation (Success)Observation (Failure/Decomp)
1H NMR CDCl3Pinacol methyls: Singlet (~1.3 ppm, 12H). Pyridine protons shift slightly downfield.Absence of pinacol singlet (hydrolysis) or appearance of unsubstituted pyridine (protodeboronation).
11B NMR CDCl3Broad singlet at ~30-34 ppm .Sharp peak at ~20 ppm (Boronic Acid) or ~0 ppm (Borate/Complex).
TLC Silica (Et3N)Distinct spot, Rf ~0.4-0.7 (Hex/EtOAc).Streaking near baseline (Acid) or spot matching unsubstituted pyridine.

Troubleshooting Guide

Scenario 1: Product disappears during column chromatography.

  • Cause: Silica acidity caused protodeboronation.

  • Solution: Use Neutral Alumina instead of silica, or increase Et3N content to 5%. Alternatively, rely on crystallization from Pentane/Et2O.

Scenario 2: 1H NMR shows a 1:1 mixture of product and starting material after 24h (Protocol B).

  • Cause: Equilibrium reached; water not effectively sequestered.

  • Solution: Add activated Molecular Sieves (3Å or 4Å) to the reaction mixture alongside MgSO4.

Scenario 3: 2-Pyridyl ester turns brown/black upon storage.

  • Cause: Auto-oxidation or hydrolysis-induced decomposition.

  • Solution: These compounds are not shelf-stable indefinitely. Convert to the potassium trifluoroborate (BF3K) salt for long-term storage, or use immediately.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(25), 4695-4698. Link

Sources

Reagents for scale-up synthesis of 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Optimization for the Scale-Up Synthesis of 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Executive Summary & Strategic Route Analysis

The synthesis of This compound presents a classic "amphoteric challenge" in process chemistry. The molecule contains a basic pyridine nitrogen, an acidic boronic acid moiety, and a labile carbamate (Boc) protecting group.

For scale-up (>100g), the primary failure modes are:

  • Protodeboronation: Pyridine boronic acids are notoriously unstable under hydrolytic conditions, facilitating C-B bond cleavage.[1]

  • Regiochemical Scrambling: Direct lithiation of 4-substituted pyridines often leads to mixtures of C3 (ring) and lateral (benzylic) deprotonation.[1]

  • Cryogenic Constraints: Traditional cryogenic conditions (-78°C) are energy-intensive and difficult to maintain uniformly in large reactors.[1]

Route Selection: The "Gold Standard" Approach

While Directed Ortho Metalation (DoM) of 4-(Boc-aminomethyl)pyridine is theoretically possible, it requires 2.2 equivalents of base (to deprotonate the NH and the ring) and suffers from benzylic lithiation competition.[1]

The Recommended Pathway: Halogen-Lithium Exchange.[2] This protocol utilizes 3-bromo-4-(Boc-aminomethyl)pyridine as the precursor. The C-Br bond is weaker than the C-H bond, allowing for rapid, exclusive exchange at Position 3 without competing benzylic deprotonation, provided the correct temperature and reagents are used.

Reagent Selection Guide for Scale-Up

This section details the specific reagents required, justifying their selection based on safety, cost, and yield.

Reagent CategoryRecommended ReagentScale-Up Rationale
Precursor 3-Bromo-4-(Boc-aminomethyl)pyridine Critical: Ensures regioselectivity.[1] Synthesized via reduction/protection of commercially available 3-bromo-4-cyanopyridine.
Metallation Agent

-Butyllithium (2.5M in Hexanes)
Standard: High atom economy. Requires -78°C to prevent Boc attack. Alternative (Preferred for >1kg): iPrMgCl·LiCl (TurboGrignard) allows reaction at -15°C.
Boron Source Triisopropyl Borate (TiPB) Superior to Trimethyl Borate: Slower hydrolysis rates prevent line clogging; higher boiling point prevents loss during exotherms.[1]
Solvent 2-MeTHF (2-Methyltetrahydrofuran) Green Solvent: Higher boiling point than THF, better phase separation during workup, and derived from renewable sources.[1]
Quench Aq. NH₄Cl / Citric Acid pH Control: Citric acid buffers the pH to ~5-6, preventing protodeboronation which occurs rapidly at high pH or very low pH.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Cryogenic Halogen-Lithium Exchange. Scale: 50 mmol (approx. 14.3 g of starting bromide).

A. Preparation of the Anion (Lithiation)
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with an overhead stirrer (critical for slurry handling), internal temperature probe, and N2 inlet.

  • Charging: Charge the flask with 3-bromo-4-(Boc-aminomethyl)pyridine (14.35 g, 50 mmol) and anhydrous 2-MeTHF (150 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75°C.

  • Exchange: Add

    
    -Butyllithium  (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 equiv) dropwise via syringe pump over 45 minutes.
    
    • Process Control: Do not allow internal temp to rise above -70°C.

    • Observation: The solution will likely turn a deep yellow/orange color (lithiated species).

    • Aging: Stir at -78°C for exactly 30 minutes. Note: Extended stirring increases the risk of Boc-group attack.

B. Borylation (The "In-Situ" Trap)
  • Addition: Add Triisopropyl borate (TiPB) (12.7 mL, 55 mmol, 1.1 equiv) dropwise over 20 minutes.

    • Thermodynamics: This step is exothermic. Maintain T < -65°C.

  • Warming: Remove the cooling bath and allow the reaction to warm slowly to 0°C over 2 hours. The mixture will become a thick slurry (boronate complex).

C. Hydrolysis & Isolation (The Critical Step)
  • Quench: At 0°C, slowly add 10% aqueous Citric Acid (100 mL). Stir vigorously for 30 minutes.

    • Mechanism:[1][3] This hydrolyzes the boronate ester to the boronic acid and neutralizes lithium salts.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.[4] Extract the aqueous layer with 2-MeTHF (2 x 50 mL).

    • Note: Unlike aryl boronic acids, pyridine boronic acids are zwitterionic and often water-soluble.[1] If the product is not in the organic layer, adjust aqueous pH to the isoelectric point (typically pH 5.5 - 6.5) .

  • Purification (Isoelectric Precipitation):

    • Concentrate the combined organic layers to approx. 30 mL volume.

    • Add Diisopropyl ether (DIPE) or Heptane (100 mL) dropwise to induce precipitation.

    • Filter the resulting white solid.[2]

    • Wash with cold DIPE/Heptane (1:1).

  • Drying: Vacuum dry at 40°C for 12 hours. High heat (>60°C) causes dehydration to the boroxine (anhydride), which is acceptable but changes stoichiometry.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathway, highlighting the critical control points (CCPs) for scale-up.

G Start Start: 3-Bromo-4-(Boc-aminomethyl)pyridine Solvent Dissolve in 2-MeTHF (Anhydrous) Start->Solvent Temp_Check Scale Decision: Is Reactor > 100L? Solvent->Temp_Check Path_Cryo Cryogenic Route (-78°C) Reagent: n-BuLi Temp_Check->Path_Cryo No (<100L) Path_Turbo Turbo Route (-15°C) Reagent: iPrMgCl·LiCl Temp_Check->Path_Turbo Yes (>100L) Lithiation Formation of C3-Lithio Species (Critical: Control Exotherm) Path_Cryo->Lithiation Path_Turbo->Lithiation Borylation Add Triisopropyl Borate (TiPB) Forms 'Ate' Complex Lithiation->Borylation Hydrolysis Hydrolysis with Citric Acid Target pH 5.5-6.5 Borylation->Hydrolysis Isolation Isoelectric Precipitation Filter & Dry Hydrolysis->Isolation Product Target: 4-(Boc-Aminomethyl) pyridine-3-boronic acid Isolation->Product

Figure 1: Process flow diagram for the synthesis of this compound, highlighting the reagent switch for large-scale manufacturing.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<40%) Protodeboronation during workup.Use milder acid (Citric or NH4Cl) instead of HCl. Ensure pH does not drop below 4.
Impurity: Des-bromo Incomplete exchange or moisture.[1]Dry solvent over 4Å sieves (KF < 50 ppm).[2] Ensure n-BuLi titer is accurate.
Impurity: Dimer Temperature excursion > -60°C.Check cooling capacity. Consider "Inverse Addition" (Add Li to mixture of Bromide + Borate) – Note: This is risky with n-BuLi but standard for TurboGrignard.
Oily Product Boroxine formation or solvent trap.Triturate with Hexanes/DIPE. Boroxines are reversible; they hydrolyze back to acid in aqueous media.

References

  • Li, W. et al. "Recent progress in the synthesis of pyridinylboronic acids and esters." Arkivoc, 2009(xi), 170-192. Link

    • Authority: Comprehensive review on pyridine boronic acid synthesis str
  • Larsen, R. D. et al. "A Revised Procedure for the Preparation of 3-Pyridylboronic Acid."[1] Organic Syntheses, 2005, 81, 89. Link

    • Authority: The definitive protocol for 3-pyridyl lithiation, establishing the "In-situ quench" methodology.
  • Knochel, P. et al. "Functionalization of Heterocycles using Mg- and Zn-Organometallics."[1] Chem. Soc. Rev., 2008, 37, 1709-1727. Link

    • Authority: Establishes the utility of iPrMgCl·LiCl (TurboGrignard) for non-cryogenic scale-up.
  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH, 2nd Edition, 2011. Link

    • Authority: The standard textbook reference for boronic acid stability and handling.

Sources

Accelerated C-C Coupling of Labile Heterocycles: Microwave-Assisted Synthesis Using Boc-Aminomethyl Pyridine Boronates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-042

Executive Summary

Pyridyl boronates are high-value pharmacophores in Fragment-Based Drug Discovery (FBDD), yet they present a notorious synthetic challenge: rapid protodeboronation . This instability is particularly acute in 2-pyridyl species, where the basic nitrogen facilitates C-B bond cleavage under the very aqueous/basic conditions required for Suzuki-Miyaura coupling.

This guide details a robust, microwave-assisted protocol for coupling Boc-aminomethyl pyridine boronates . By leveraging the Arrhenius effect via microwave irradiation, we can accelerate the cross-coupling reaction rate (


) to outcompete the decomposition rate (

), achieving high yields where thermal methods fail. The Boc-aminomethyl group serves as a protected "chemical handle," allowing for post-coupling diversification (e.g., amide coupling or reductive amination) essential for library synthesis.

Mechanistic Foundations: The "2-Pyridyl Problem"

The Instability Mechanism

The primary failure mode for pyridine boronates is protodeboronation. Unlike phenyl boronates, 2-pyridyl boronates form a zwitterionic intermediate in neutral or aqueous media. The pyridyl nitrogen attacks the boron center, weakening the C-B bond and making it susceptible to hydrolysis.[1]

  • Thermal Heating (Conventional): Slow ramp rates expose the reagent to destabilizing conditions for prolonged periods before the catalytic cycle is active.

  • Microwave Heating (Targeted): Rapid dielectric heating (

    
    ) engages the catalyst immediately. If 
    
    
    
    , high temperature favors the desired product. However, since protodeboronation is often low-barrier, the key is speed —consuming the starting material before it degrades.
Reagent Selection[2]
  • Boc-Aminomethyl Scaffold: The tert-butoxycarbonyl (Boc) group is stable under basic Suzuki conditions (pH 9-11) but sensitive to high temperatures (>150°C) or acidic media.

  • Boronate Type:

    • Pinacol Esters (Bpin): Preferred over boronic acids due to higher stability and solubility in organic solvents.

    • MIDA Boronates: Use if the Pinacol ester degrades too fast. MIDA acts as a slow-release reservoir, keeping free boronic acid concentration low.[2]

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Cross-coupling of 3-(Boc-aminomethyl)pyridine-4-boronic acid pinacol ester with an aryl halide.

Materials
  • Substrate: Aryl Bromide or Chloride (1.0 equiv)[3]

  • Boronate: Boc-aminomethyl pyridine boronate pinacol ester (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Why: XPhos provides steric bulk to facilitate reductive elimination and stabilizes the Pd(0) species against inhibition by the pyridine nitrogen.

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Preparation: In a microwave-transparent vial (e.g., 10 mL Pyrex), add the Aryl Halide (0.5 mmol), Boronate (0.75 mmol), and XPhos Pd G3 (0.025 mmol).

  • Solvation: Add 1,4-Dioxane (4 mL) and 0.5 M aq.

    
     (1 mL).
    
    • Note: The 4:1 ratio ensures solubility of the organic reactants while providing enough water for the boronate activation.

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 2 minutes. Oxygen inhibition is fatal to this catalytic cycle.

  • Irradiation: Place in the microwave reactor.

    • Temp: 100 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 300W)

    • Stirring: High

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Table 1: Reaction Optimization Parameters

ParameterStandard ConditionOptimization for Difficult Substrates
Catalyst XPhos Pd G3Pd(dppf)Cl2 (if sterics are an issue)
Temperature 100°C80°C (if Boc degradation observed)
Time 20 min45 min
Base


(milder)
Protocol B: Microwave-Assisted Boc Deprotection

Objective: Rapid removal of the Boc group to reveal the free amine for library generation.

Materials
  • Substrate: Purified Coupled Product (from Protocol A)

  • Reagent: 4M HCl in Dioxane or dilute TFA.

Step-by-Step Methodology
  • Dissolution: Dissolve substrate (0.2 mmol) in EtOH (2 mL).

  • Acidification: Add 4M HCl in Dioxane (0.5 mL).

  • Irradiation:

    • Temp: 60 °C

    • Time: 5 minutes

    • Note: Thermal deprotection takes 1-2 hours. Microwave accelerates this significantly.[4][5]

  • Workup: Concentrate in vacuo. The product is isolated as the HCl salt.

Visualizing the Workflow

The following diagram illustrates the kinetic competition between coupling and decomposition, and the workflow for library synthesis.

G Start Reagents: Boc-Py-Bpin + Ar-X Zwitterion Zwitterionic Intermediate Start->Zwitterion Neutral pH MW Microwave Irradiation (100°C, 20 min) Start->MW Decomp Protodeboronation (Dead End) Zwitterion->Decomp Slow Heating CatCycle Pd Catalytic Cycle (XPhos Pd G3) MW->CatCycle Activation Product Coupled Product (Boc-Protected) CatCycle->Product Fast Kinetics (k_couple >> k_decomp) Deprotect Deprotection (HCl/EtOH) Product->Deprotect Final Free Amine (Library Scaffold) Deprotect->Final

Figure 1: Kinetic competition pathway. Microwave heating accelerates the catalytic cycle (Green path) to outrun the protodeboronation decomposition pathway (Red path).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield + Pyridine (De-borylated) Protodeboronation occurred before coupling.Increase catalyst loading to 5 mol%; switch to MIDA boronate; ensure rapid heating ramp.
Boc Removal during Coupling Temperature too high or media too acidic.Lower temp to 80°C; extend time; ensure base (

) is fresh.
Black Precipitate (Pd Black) Catalyst decomposition.Ensure thorough degassing (Argon purge); add free ligand (XPhos) to stabilize Pd.
Incomplete Conversion Catalyst poisoning by Pyridine N.Use XPhos or SPhos (bulky ligands prevent N-coordination to Pd).

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[6] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Bagley, M. C., et al. (2010). Microwave-assisted synthesis of pyridine-containing heterocycles. Molecular Diversity, 14, 793–813. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Coupling of 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-BOR-003 Status: Open Priority: High (Reagent Instability) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Pyridyl" Paradox

You are encountering a classic but frustrating failure mode in heterocyclic chemistry. While pyridine-3-boronic acids are generally more stable than their 2- and 4-isomers, your specific substrate—4-(Boc-Aminomethyl)pyridine-3-boronic acid —presents a unique "perfect storm" for protodeboronation .

The Mechanism of Failure

The instability arises from the ortho-relationship between the boronic acid (C3) and the substituent at C4. Under the basic conditions required for Suzuki-Miyaura coupling, the boronic acid forms a boronate "ate" complex (


). In your substrate, the electron-deficient pyridine ring, combined with the steric and electronic influence of the C4-Boc-aminomethyl group, stabilizes the transition state for C-B bond cleavage.

Once the C-B bond breaks, the boron moiety is replaced by a proton from the solvent (usually water/alcohol), yielding the useless 4-(Boc-aminomethyl)pyridine byproduct.

The Paradox: You need a base to activate the boronic acid for transmetallation (coupling), but that same base triggers the protodeboronation (decomposition).

Visualizing the Kinetic Competition

To solve this, we must shift the kinetics. We cannot stop protodeboronation entirely; we must make the cross-coupling reaction faster than the decomposition.

KineticCompetition cluster_legend Strategy Start 4-(Boc-Aminomethyl) pyridine-3-boronic acid AteComplex Boronate 'Ate' Complex (Activated Species) Start->AteComplex Activation Base Base (OH- or CO3-) Base->AteComplex Transmetallation Transmetallation (Productive Pathway) AteComplex->Transmetallation Fast Pd Cycle (Goal) Protodeboronation Protodeboronation (Decomposition) AteComplex->Protodeboronation Slow Release/High Temp (Risk) Product Desired Biaryl Product Transmetallation->Product Byproduct De-boronated Waste (4-Boc-aminomethyl-pyridine) Protodeboronation->Byproduct Note Objective: Maximize k(transmetallation) >> k(protodeboronation)

Figure 1: The kinetic race between productive coupling (Green) and destructive deboronation (Red).

Diagnostic & Storage Protocols

Before attempting a reaction, ensure your starting material is viable.

Storage Protocol (Critical)
  • Temperature: -20°C.

  • Atmosphere: Store under Argon/Nitrogen.

  • Form: If possible, convert the free acid to a Pinacol Ester . The ester is significantly less prone to hydrolysis than the free acid.

  • Desiccant: Store with a desiccant packet; water is the primary trigger for auto-decomposition.

QC Check: Is it already dead?

Run a 11B-NMR (Boron NMR) in DMSO-d6.

  • Good: Signal at ~28-32 ppm (Boronic acid/ester).

  • Bad: Signal at ~19-20 ppm (Boric acid - decomposition product).

  • Bad: No signal (Complete protodeboronation has washed out the boron).

Experimental Solutions (Troubleshooting Guides)

Strategy A: The "High-Turnover" Method (Recommended First)

Use highly active Buchwald precatalysts to speed up the reaction cycle.

Why this works: Bulky, electron-rich ligands like SPhos or XPhos facilitate rapid oxidative addition and reductive elimination. This consumes the boronate complex before it has time to decompose.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G3 Pre-formed precatalysts ensure immediate activity (no induction period).
Base K₃PO₄ (Potassium Phosphate) Milder than carbonates/hydroxides; reduces "ate" complex concentration.
Solvent 1,4-Dioxane / Water (10:1) Low water content minimizes hydrolytic cleavage pathways.
Temp 60°C - 80°C Lower than standard (100°C) to suppress thermal decomposition.

Protocol:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2-1.5 equiv), and XPhos Pd G3 (2-5 mol%).

  • Add solid

    
     (2.0-3.0 equiv).
    
  • Evacuate and backfill with Argon (x3).

  • Add degassed Dioxane/Water (10:1 ratio). Concentration: 0.1 M - 0.2 M.

  • Stir vigorously at 60°C. Monitor by LCMS at 1 hour.

Strategy B: The "Slow Release" Method (MIDA Boronates)

If Strategy A fails, you must control the concentration of the active species.

Why this works: MIDA (N-methyliminodiacetic acid) boronates are stable to air and chromatography.[1][2][3] Under reaction conditions, they slowly hydrolyze to release the active boronic acid in minute quantities.[1] This keeps the standing concentration of the unstable "ate" complex low, starving the decomposition pathway.

Step 1: Convert to MIDA Boronate

  • Reflux your boronic acid with MIDA and Dean-Stark trap in Toluene/DMSO to form the MIDA ester.

  • Note: This intermediate is stable and can be purified on silica.[1][3]

Step 2: Coupling Protocol

  • Catalyst: Pd(OAc)₂ + SPhos (1:2 ratio).

  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
  • Solvent: Dioxane/Water (5:1).

  • Temp: 60°C.

  • Mechanism:[4][5][6][7][8][9][10] The water slowly hydrolyzes the MIDA; the Pd instantly couples the released acid.

Strategy C: Anhydrous Conditions (The "No-Water" Approach)

Eliminate the proton source entirely.

Why this works: Protodeboronation requires a proton source (usually water). By using anhydrous fluoride sources, you activate the boron without supplying the protons needed for cleavage.

  • Activator: CsF (Cesium Fluoride) or TBAF (anhydrous).

  • Solvent: Anhydrous Isopropanol or Dioxane .

  • Base: None (The Fluoride acts as the activator).

  • Note: Strictly dry glassware is required.

Decision Tree for Troubleshooting

Troubleshooting Start Start: Coupling Fails (Protodeboronation observed) CheckQC QC Starting Material (11B-NMR) Start->CheckQC IsPure Is Material Pure? CheckQC->IsPure Purify Repurify or Buy Fresh (Store -20°C) IsPure->Purify No StrategyA Try Strategy A: XPhos Pd G3 + K3PO4 (Fast Catalyst) IsPure->StrategyA Yes DidAFail Did Strategy A Fail? StrategyA->DidAFail StrategyB Try Strategy B: Convert to MIDA Boronate (Slow Release) DidAFail->StrategyB Yes (Decomposition) StrategyC Try Strategy C: Anhydrous CsF (Remove Proton Source) DidAFail->StrategyC Yes (No Reaction)

Figure 2: Troubleshooting workflow for unstable pyridine boronic acids.

Frequently Asked Questions (FAQ)

Q1: Can I use the Pinacol ester instead of the free acid? A: Yes, and you should . The pinacol ester is generally more stable to storage. However, under the reaction conditions, it behaves similarly to the acid. You still need to employ Strategy A or B.

Q2: My Boc group is falling off. Why? A: This suggests your reaction temperature is too high (>100°C) or your conditions have become acidic (perhaps due to boronic acid decomposition releasing protons). Stick to 60-80°C and ensure you are using a buffered base like


. Avoid hydroxide bases (

,

) as they are too aggressive.

Q3: Why not use


 (standard Suzuki base)? 
A:  Sodium Carbonate is often too basic (high pH) for unstable pyridyl boronates. It accelerates the formation of the "ate" complex beyond the rate at which the catalyst can consume it, leading to accumulation and subsequent decomposition.

Q4: Can I use microwave heating? A: Proceed with caution. While microwaves speed up the coupling, they also superheat the solvent, which can instantaneously trigger protodeboronation. If you use microwave, use a "high absorption" catalyst (Strategy A) and limit run time to 10-20 minutes.

References

  • Gillis, E. P., & Burke, M. D. (2007).[11] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[5][10][11] Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[5][10][11] Retrieved from [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications.[12] Retrieved from [Link]

Sources

Handling moisture sensitivity in Boc-aminomethyl pyridine boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-Aminomethyl Pyridine Boronic Acid Handling Guide

Introduction: The Stability Paradox

Working with Boc-aminomethyl pyridine boronic acid presents a unique "triangulation" of chemical instability. You are managing three distinct reactive functionalities that often require conflicting conditions:

  • The Boronic Acid (

    
    ):  Prone to dehydration (boroxine formation) and oxidation.
    
  • The Pyridine Ring: A basic nitrogen that coordinates with the boron center, catalyzing rapid protodeboronation (C-B bond cleavage).[1][2]

  • The Boc Group: Acid-labile, restricting the use of low pH conditions that would otherwise stabilize the pyridine-boron interaction.

This guide provides the protocols necessary to navigate these competing instabilities.

Part 1: The Mechanism of Instability

To handle this reagent, you must distinguish between reversible dehydration and irreversible decomposition .

The Boroxine vs. Protodeboronation Cycle

Moisture sensitivity in pyridine boronic acids is often misunderstood. "Wet" conditions do not just hydrolyze the reagent; they dictate the equilibrium between the active monomer and the inactive trimer (boroxine). However, the presence of the pyridine nitrogen creates a secondary, fatal pathway: Zwitterionic Protodeboronation .

StabilityMechanism BoronicAcid Monomeric Boronic Acid (Active Species) Boroxine Boroxine Trimer (Dehydrated Storage Form) BoronicAcid->Boroxine - H2O (Vacuum/Heat) Zwitterion Zwitterionic Intermediate (Pyridine N -> B Coordination) BoronicAcid->Zwitterion Neutral pH / Internal Base Boroxine->BoronicAcid + H2O (Ambient Moisture) Decomp Protodeboronated Product (Pyridine + Boric Acid) Zwitterion->Decomp Irreversible C-B Cleavage

Figure 1: The dual pathway of moisture interaction. While Boroxine formation is reversible, the Zwitterionic pathway (accelerated by the pyridine nitrogen) leads to permanent reagent loss.

Part 2: Storage & Handling Protocols

CRITICAL: Do not trust the label molecular weight (MW) for stoichiometry calculations without verification.

The "Variable MW" Phenomenon

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). A "pure" sample is often a mixture of the acid and the anhydride.

  • Symptom: Inconsistent reaction yields despite accurate weighing.

  • Diagnosis: You are likely under-dosing the active boron species because the sample contains a significant fraction of the lighter boroxine.

Protocol: Stoichiometry Correction

  • Run a 1H NMR: Dissolve the sample in DMSO-d6 +

    
    . The 
    
    
    
    hydrolyzes the boroxine back to the monomer in situ.
  • Quantify: If using an internal standard is not feasible, assume the reagent is a semi-anhydride .

  • Correction Factor: It is standard practice to use 1.2 – 1.5 equivalents of pyridine boronic acids in cross-couplings to account for non-reactive boroxine content and rapid protodeboronation.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (Freezer) Slows the kinetics of auto-protodeboronation.
Atmosphere Argon/Nitrogen Prevents atmospheric moisture from shifting the boroxine equilibrium unpredictably.
Container Amber Glass While not strictly photo-labile, amber glass prevents light-induced radical oxidation of the C-B bond.

Part 3: Troubleshooting Suzuki-Miyaura Couplings

The most common failure mode with Boc-aminomethyl pyridine boronic acid is rapid protodeboronation before the cross-coupling can occur.

Decision Tree: Optimizing Reaction Conditions

ReactionOptimization Start Problem: Low Yield / De-boronation CheckPos Is Boron at C2 or C4 position? Start->CheckPos Unstable High Instability Risk (N-B Coordination) CheckPos->Unstable Yes (2-Py, 4-Py) Stable C3 Position (More Stable) CheckPos->Stable No (3-Py) Strategy1 Strategy A: Copper Mediation (Add CuCl 1.0 eq) Unstable->Strategy1 If Reagent Fixed Strategy2 Strategy B: MIDA Boronate (Switch Reagent) Unstable->Strategy2 If Flexible Standard Standard Suzuki (Pd(dppf)Cl2, K2CO3) Stable->Standard

Figure 2: Decision matrix for handling positional instability in pyridine boronates.

Protocol: The "Anhydrous" Coupling

While Suzuki couplings generally require water for the transmetallation step, pyridine boronic acids cannot tolerate excess water due to the hydrolysis risk.

  • Solvent System: Use Dioxane/Ethanol (anhydrous) rather than Dioxane/Water. The trace moisture in the ethanol/base is usually sufficient for transmetallation without promoting deboronation.

  • Base Selection: Switch from aqueous

    
     to solid, anhydrous 
    
    
    
    or
    
    
    .
  • Catalyst: Use a highly active catalyst system like Pd(dtbpf)Cl2 or XPhos Pd G3 to ensure the oxidative addition/transmetallation happens faster than the background decomposition.

Part 4: Purification & Analysis

Issue: Silica gel is acidic and contains hydroxyl groups. Boronic acids stick to silica (streaking) or decompose on the column.

Solution A: The Pinacol Trap (Recommended) Do not attempt to purify the free boronic acid.

  • Add 1.1 eq of Pinacol and MgSO4 in THF to the crude mixture.

  • Stir for 1 hour to form the Boc-aminomethyl pyridine pinacol boronate .

  • Purify the ester on silica gel (it is stable and moves well).

  • Use the ester directly in the next step (often works better than the acid).

Solution B: Reverse Phase If you must purify the acid, use C18 Reverse Phase chromatography with a water/acetonitrile gradient. Avoid Trifluoroacetic Acid (TFA) in the mobile phase as it will remove the Boc group. Use 0.1% Formic Acid or Ammonium Formate buffer instead.

Frequently Asked Questions (FAQ)

Q1: My 1H NMR shows a very broad, messy peak around 8-10 ppm. Is the reagent degraded? A: Not necessarily. Boronic acid -OH protons are often broad due to hydrogen bonding and exchange with water.

  • Test: Add a drop of

    
     to the NMR tube. If the broad peaks disappear (exchange) and the aromatic region remains sharp and integrates correctly, your reagent is intact.
    

Q2: Why does the reaction turn black immediately upon adding the boronic acid? A: This often indicates rapid oxidation of the phosphine ligands or palladium, sometimes accelerated by the amine functionality. Ensure your reaction vessel is rigorously degassed (3x vacuum/argon cycles) before adding the catalyst.

Q3: Can I use strong acid to stabilize the pyridine nitrogen? A: No. While protonating the pyridine nitrogen (forming the pyridinium salt) does prevent the N-B coordination that leads to degradation, the Boc group is acid-labile. You would trade one decomposition pathway for another (Boc removal).

Q4: I see a mass of [M-18] and [3M-54] in the LCMS. What is this? A:

  • [M-18]: This is the boroxine monomer unit (dehydration).

  • [3M-54]: This is the boroxine trimer.

  • Status: This is normal. It confirms the presence of the boronic acid framework. It does not indicate degradation, only dehydration.

References

  • Boroxine-Boronic Acid Equilibrium

    • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4] Wiley-VCH.

  • Protodeboronation Mechanism

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102.

  • MIDA Boronates as Alternatives

    • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[4] Journal of the American Chemical Society, 131(20), 6961–6963.

  • Reaction Optimization (Anhydrous Conditions)

    • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14052–14054.

Sources

Optimizing base selection for 3-pyridyl boronic acid cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #392: Optimization of 3-Pyridyl Boronic Acid Coupling

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Active Drug Discovery Campaign)

Introduction

Welcome to the Heterocyclic Coupling Support Hub. You are likely here because your Suzuki-Miyaura coupling with 3-pyridyl boronic acid is failing.

The symptoms are classic:

  • The "Disappearing Act": Your boronic acid is consumed rapidly.

  • The "Phantom Yield": Product formation is stalled at <20%.

  • The "Byproduct": You observe significant amounts of pyridine (protodeboronation) in your LCMS.

3-pyridyl boronic acids occupy a "danger zone" of stability. While not as catastrophically unstable as 2-pyridyl variants, they are significantly more prone to protodeboronation than phenyl boronic acids. This guide prioritizes base selection and kinetic control to outcompete decomposition.

Module 1: The Protodeboronation Trap (Mechanism)

To fix the reaction, you must understand the failure mode. The base in a Suzuki coupling plays a dual role: it activates the boronic acid (forming a boronate) and it catalyzes its destruction.

The Kinetic Competition: Success depends on the ratio of the rate of Transmetallation (


) to the rate of Protodeboronation (

).
  • High pH / Aqueous Conditions: Drastically increase

    
    .
    
  • Electron-Deficient Rings (Pyridines): Stabilize the negative charge on the intermediate, accelerating C-B bond cleavage.

Visualizing the Failure Mode:

Protodeboronation cluster_0 Activation (Necessary) cluster_1 The Competition Start 3-Pyridyl-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Activation Base Base (OH-) Base->Boronate Pd Pd(II)-Ar-X (Catalyst) Boronate->Pd Transmetallation (k_trans) H2O H2O / H+ Boronate->H2O Protodeboronation (k_debor) Product Biaryl Product Pd->Product Reductive Elim. Byproduct Protodeboronated Byproduct H2O->Byproduct Pyridine (Dead End)

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.[1] Success requires maximizing k_trans while minimizing k_debor.

Module 2: Base Selection Matrix

Do not default to Sodium Carbonate (


).[2] For 3-pyridyl systems, the choice of base dictates the concentration of the active (but unstable) boronate species.
Base SystemConditionsSuitabilityMechanism of Action

/

Aqueous (Standard)HIGH RISK High aqueous pH creates a high concentration of boronate anions, overwhelming the catalyst and leading to rapid hydrolysis (protodeboronation).

Anhydrous / SuspendedOPTIMAL Low solubility in organic solvents (Dioxane/Toluene) creates a "slow-release" effect. It activates the boron just enough for reaction without spiking the pH.

AnhydrousEXCELLENT Fluoride activation forms

. This species is active toward transmetallation but significantly more stable toward protonolysis than the trihydroxyboronate.

HomogeneousSPECIALIST Potassium trimethylsilanolate provides a soluble, anhydrous source of oxide. Useful for very fast reactions but requires strict moisture exclusion.

Expert Insight:

"The use of anhydrous


 allows the reaction to proceed via an interfacial mechanism. The base is largely insoluble, meaning the bulk solution pH remains neutral, protecting the sensitive pyridine-boron bond until the moment of reaction."
Module 3: Validated Protocols
Protocol A: The "Anhydrous Rescue" (Recommended First Line)

Use this when standard aqueous conditions yield <30%.

Rationale: Eliminates bulk water to suppress


. Uses a bulky ligand to accelerate 

.
  • Reagents:

    • Aryl Halide (1.0 equiv)[3]

    • 3-Pyridyl Boronic Acid (1.5 equiv) - Excess is crucial.

    • Base:

      
       (finely ground, anhydrous) (3.0 equiv)
      
    • Catalyst:

      
       (2 mol%) + XPhos  or SPhos  (8 mol%)
      
    • Solvent: 1,4-Dioxane or n-Butanol (Anhydrous)

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (x3).

    • Add anhydrous solvent.

    • Heat to 100°C.

    • CRITICAL STEP: If conversion stalls, add a second portion of boronic acid (0.5 equiv) after 2 hours.

Protocol B: The "Slow Release" (MIDA Boronates)

Use this for highly unstable substrates or scale-up.

Rationale: MIDA boronates are protected.[4] They hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

  • Reagents:

    • Aryl Halide (1.0 equiv)[3]

    • 3-Pyridyl MIDA Boronate (1.2 equiv)

    • Base:

      
       (3.0 equiv)
      
    • Catalyst:

      
       (2 mol%) + SPhos  (4 mol%)
      
    • Solvent: Dioxane : Water (10:1)

  • Procedure:

    • The presence of water is required here to hydrolyze the MIDA ester.

    • Run at 60-80°C. The hydrolysis is temperature-dependent.

Module 4: Troubleshooting & Decision Tree

Symptom: Boronic acid is consumed, but halide remains.

  • Diagnosis: Protodeboronation is faster than Transmetallation.

  • Fix: Switch to Protocol A (Anhydrous). If already anhydrous, switch to Protocol B (MIDA) or increase catalyst loading to speed up the Pd cycle.

Symptom: Reaction turns black immediately (Pd black precipitation).

  • Diagnosis: Catalyst poisoning. The pyridine nitrogen is coordinating to the Pd, displacing ligands.

  • Fix: Use XPhos or P(t-Bu)3 . These ligands are sterically bulky and prevent the pyridine nitrogen from binding to the metal center.

Symptom: Homocoupling of the boronic acid (Pyridine-Pyridine dimer).

  • Diagnosis: Presence of Oxygen.[5]

  • Fix: Degas solvents rigorously (Sparge with Ar for 15 mins). Ensure the base is not acting as an oxidant (rare, but possible with some Cu additives).

Decision Logic Visualization:

Troubleshooting Start Low Yield (<30%) CheckSM Check LCMS for Starting Material (SM) Start->CheckSM SM_Gone Boronic Acid GONE Halide REMAINS CheckSM->SM_Gone Decomposition SM_Present Boronic Acid PRESENT Halide PRESENT CheckSM->SM_Present Stalled Cycle Sol1 SOLUTION: 1. Switch to Anhydrous K3PO4 2. Use MIDA Boronate SM_Gone->Sol1 Sol2 SOLUTION: 1. Change Ligand (XPhos) 2. Check Base Solubility SM_Present->Sol2

Figure 2: Diagnostic flowchart for troubleshooting low yields in pyridine cross-coupling.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. Journal of the American Chemical Society.[6] Link

    • Establishes the efficacy of XPhos/Pd G2 catalysts and anhydrous conditions for unstable heteroaryl boronic acids.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.[6] Link

    • The authoritative source on using MIDA boronates to control the concentr
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[6] Link

    • Definitive mechanistic study on why protodeboron
  • Denmark, S. E., & Smith, R. C. (2005). Mechanistic Studies on the Base-Promoted Cross-Coupling of Arylsilanols: The "Anhydrous" Effect. Angewandte Chemie International Edition. Link

    • Provides the theoretical grounding for using silanolates (TMSOK) and anhydrous bases in cross-coupling.

Sources

Troubleshooting low conversion rates with 4-substituted pyridine-3-boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Low Conversion in Suzuki-Miyaura Couplings of 4-Substituted Pyridine-3-Boronic Acids

Executive Summary: The "Ortho-Pyridine" Trap

You are likely here because your reaction monitoring (LCMS/TLC) shows one of two frustrating scenarios: either your boronic acid starting material has vanished with no product formed (Protodeboronation), or the reaction has stalled at <10% conversion despite the starting material remaining intact (Catalyst Deactivation).

Coupling a pyridine-3-boronic acid is generally stable, until you place a substituent at the 4-position . This creates a "perfect storm" of reactivity challenges:

  • Steric Hindrance: The 4-substituent is ortho to the boronic acid, significantly retarding the rate of transmetallation.

  • Electronic Destabilization: Electron-withdrawing groups at C4 increase the Lewis acidity of the boron center, accelerating hydrolysis (protodeboronation).

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor that can displace ligands on Palladium, shutting down the catalytic cycle.
    

This guide moves beyond "standard conditions" to specialized protocols designed for these unstable, sterically demanding substrates.[1]

Diagnostic Workflow

Before changing reagents, diagnose the failure mode. Use this logic tree to identify the root cause.

DiagnosticTree Start START: Analyze Reaction Mixture (LCMS / NMR) BoronStatus Is the Boronic Acid Starting Material (SM) visible? Start->BoronStatus SM_Gone SM is consumed/absent BoronStatus->SM_Gone No SM_Present SM is largely intact BoronStatus->SM_Present Yes CheckByproduct Is the de-boronated pyridine (Ar-H) present? SM_Gone->CheckByproduct Issue_Proto DIAGNOSIS: Rapid Protodeboronation Rate(Decomp) > Rate(Transmetallation) CheckByproduct->Issue_Proto Yes (Mass = SM - B(OH)2 + H) Action_Proto ACTION: Switch to Slow-Release (MIDA / BF3K) or Anhydrous Conditions Issue_Proto->Action_Proto CheckCat Is the Aryl Halide consumed? SM_Present->CheckCat Issue_Stall DIAGNOSIS: Catalyst Arrest (Steric bulk or N-coordination) CheckCat->Issue_Stall No Issue_Oxid DIAGNOSIS: Oxidative Addition Failure (Aryl Halide too unreactive) CheckCat->Issue_Oxid Yes (Homocoupling?) Action_Cat ACTION: Switch to Bulky Ligands (XPhos/SPhos Pd G4) Issue_Stall->Action_Cat

Figure 1: Diagnostic logic tree for identifying failure modes in heteroaryl Suzuki couplings.

Technical Deep Dive & Solutions

Issue A: Rapid Protodeboronation (The "Disappearing SM")

The Science: The C-B bond in 4-substituted pyridine-3-boronic acids is highly labile. Under aqueous basic conditions (standard Suzuki), the base coordinates to boron, forming a boronate "ate" complex. While this is necessary for transmetallation, it also activates the C-B bond for hydrolysis by water. The 4-substituent twists the boronic acid out of planarity, preventing efficient conjugation and making the C-B bond weaker.

The Fix: The "Slow-Release" Strategy To win this race, you must keep the concentration of the free boronic acid low, releasing it only as fast as the catalyst can consume it.

  • MIDA Boronates (Burke Method): N-methyliminodiacetic acid (MIDA) esters are air-stable and do not hydrolyze under anhydrous conditions. They slowly release the active boronic acid only in the presence of mild aqueous base.

  • Potassium Organotrifluoroborates (Molander Method): These are zwitterionic salts that are robust towards air and moisture. They require a hydrolysis step to become active, naturally providing a "slow release" effect.

Issue B: Catalyst Deactivation (The "Stalled Reaction")

The Science: The pyridine nitrogen is a potent ligand. If your phosphine ligand is not bulky enough, the pyridine will bind to the Palladium center (


), displacing the phosphine and creating an inactive complex. Furthermore, the 4-substituent creates steric clash during the transmetallation step.

The Fix: Bulky, Electron-Rich Ligands You need ligands that are:

  • Bulky: To physically block the pyridine nitrogen from binding to Pd.

  • Electron-Rich: To facilitate oxidative addition of the aryl halide.

  • Recommendation: XPhos or SPhos (Buchwald Ligands). These biaryl phosphines create a "roof" over the Pd center, preventing N-coordination while allowing the reaction to proceed.

Experimental Protocols

Protocol 1: The "Gold Standard" for Unstable Pyridines (MIDA Boronates)

Use this when protodeboronation is your primary failure mode.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 4-Substituted Pyridine-3-MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) (Or use XPhos Pd G4 precatalyst)

  • Base: K₃PO₄ (7.5 equiv) - Note: High base load is required for MIDA hydrolysis.

  • Solvent: 1,4-Dioxane : Water (5:1)

  • Temp: 60°C - 100°C

Step-by-Step:

  • Charge a vial with the MIDA boronate, aryl halide, XPhos, and Pd(OAc)₂ (or precatalyst).

  • Add solid K₃PO₄.

  • Seal and purge with Nitrogen/Argon (3 cycles).

  • Add degassed Dioxane and Water.

  • Heat to 60°C. Monitor by LCMS at 1 hour. If conversion is slow, increase to 100°C.

    • Why this works: The MIDA ester protects the boron.[3] The water/base slowly hydrolyzes the MIDA, releasing the active boronic acid in situ. The XPhos ligand protects the catalyst from the pyridine nitrogen.

Protocol 2: The "Molander" Trifluoroborate Method

Use this if MIDA boronates are unavailable or if you prefer a more scalable solid reagent.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • Potassium (4-substituted pyridine-3-yl)trifluoroborate (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or RuPhos (4 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene : Water (3:1) or CPME : Water

  • Temp: 80°C - 100°C

Step-by-Step:

  • Combine aryl halide, trifluoroborate salt, ligand, and Pd source in a reaction vessel.

  • Add K₂CO₃.[4][5]

  • Add solvent mixture (degassed).

  • Heat vigorously.

    • Why this works: The

      
       salt is immune to protodeboronation until it hydrolyzes. The biphasic system (Toluene/Water) helps regulate the concentration of active species.
      

Comparative Data: Reagent Stability

FeatureFree Boronic AcidMIDA BoronatePotassium Trifluoroborate (BF3K)
Shelf Stability Poor (Days/Weeks)Excellent (Years)Excellent (Years)
Protodeboronation Risk High (Rapid hydrolysis)Low (Protected)Low (Requires hydrolysis to activate)
Atom Economy HighLow (High MW protecting group)High
Chromatography Streaks/DecomposesStable on SilicaRequires specialized reverse phase
Best Use Case Simple, stable substratesUnstable/Complex Heterocycles Scalable, robust couplings

Frequently Asked Questions (FAQ)

Q: I cannot source the MIDA boronate. Can I just add the boronic acid slowly? A: Yes. This is called "Syringe Pump Addition." Dissolve your unstable boronic acid in the organic solvent and add it dropwise to the reaction mixture (containing catalyst, base, and aryl halide) over 2-4 hours. This mimics the "slow release" of MIDA boronates, keeping the concentration of free boronic acid low to minimize decomposition.

Q: My reaction turns black immediately (Pd black precipitation). What happened? A: This indicates catalyst death, likely due to the pyridine nitrogen displacing your ligands. Switch to a Palladium Precatalyst (e.g., XPhos Pd G4).[6] These precatalysts are designed to rapidly generate the active monoligated Pd(0) species upon heating, ensuring the phosphine is already bound before the pyridine can interfere.

Q: Can I use Pd(PPh₃)₄? A: For 4-substituted pyridines? Avoid it. Triphenylphosphine is too labile and not bulky enough to prevent the pyridine nitrogen from binding to the Palladium. It also lacks the activity required to overcome the steric hindrance at the 4-position.

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.[7]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[8] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[6][8] Angewandte Chemie International Edition.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[7]

  • Cox, P. A., et al. (2016). A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids. Chemistry - A European Journal.[7]

Sources

Technical Support Center: Storage & Handling of Boc-Protected Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-BOC-BA-001 Last Updated: October 2023 Department: Chemical Stability & Application Science

Introduction: The Stability Paradox

Boc-protected boronic acids are high-value bifunctional intermediates critical in medicinal chemistry (e.g., Suzuki-Miyaura coupling). However, they present a stability paradox :

  • The Boronic Acid moiety (

    
    )  is a Lewis acid prone to dehydration (reversible) and protodeboronation (irreversible).
    
  • The Boc Group (

    
    )  is acid-labile and thermally sensitive.[1]
    

Improper storage leads to a "gumming" of the solid, loss of stoichiometry, or complete cleavage of the C-B bond. This guide provides the technical protocols to maintain reagent integrity.

Module 1: Troubleshooting & Diagnostics

Identify the state of your reagent before proceeding.

Observation Diagnosis Reversibility Action Required
Material is a sticky gum/glass Boroxine Formation. Spontaneous dehydration has formed the cyclic trimeric anhydride.Reversible Re-hydrate or use as-is (adjust MW). See Module 4.
White powder turned yellow/brown Oxidation. Conversion of C-B bond to C-OH (phenol/alcohol formation).Irreversible Check purity by LC-MS. If >5% degraded, repurify or discard.
Strong "amine" or "isobutylene" smell Boc Cleavage. Thermal or acid-catalyzed removal of the protecting group.Irreversible Discard. Free amine may interfere with coupling.
Loss of Coupling Efficiency Protodeboronation. Loss of the Boron group (

).[2]
Irreversible Check pH of reaction; heterocyclic boronic acids are highly susceptible.

Module 2: The Science of Degradation

To prevent degradation, you must understand the two distinct pathways that threaten your molecule.

Pathway A: The Dehydration Equilibrium (The "Boroxine Cycle")

Boronic acids are in equilibrium with their anhydrides (boroxines). This is driven by entropy (release of water) and is often endothermic.

  • Mechanism:

    
    [3]
    
  • Impact: This changes the effective Molecular Weight (MW). If you weigh the "gum" assuming it is the free acid, you will add an excess of reagent.

Pathway B: Protodeboronation (The "Silent Killer")

This is the cleavage of the Carbon-Boron bond, replaced by a proton.[4]

  • Mechanism: Facilitated by both acid and base.[5] For Boc-protected N-heterocycles (e.g., Boc-pyridine-boronic acids), this is often accelerated via a zwitterionic intermediate where the boron coordinates to the basic nitrogen.[4]

  • Boc Factor: If the Boc group falls off (due to trace acid), the resulting free amine can coordinate intramolecularly to the boron, catalyzing rapid deboronation.

Visualizing Degradation Pathways

DegradationPathways cluster_reversible Reversible (Physical Change) Reagent Intact Boc-Boronic Acid (Solid Powder) Boroxine Boroxine (Trimer) (Sticky Gum/Glass) Reagent->Boroxine Dehydration (-H2O) (Vacuum/Desiccation) Deboronated De-boronated Species (Ar-H + Boric Acid) Reagent->Deboronated Protodeboronation (H2O, pH extreme, Heat) Oxidized Oxidized Species (Phenol/Alcohol) Reagent->Oxidized Oxidation (O2, ROS) Boroxine->Reagent Rehydration (+H2O) (Atmospheric Moisture)

Figure 1: The dual fate of boronic acids.[6] The yellow path (Boroxine) is reversible; the red paths (Deboronation/Oxidation) are destructive.

Module 3: Storage Protocols

Follow these steps to ensure shelf-life up to 12 months.

The "Cold & Dry" Standard
  • Temperature: Store at -20°C .

    • Reason: Retards the kinetics of protodeboronation and Boc thermolysis.

  • Atmosphere: Argon or Nitrogen flush is mandatory.

    • Reason: Prevents atmospheric moisture from shifting the boroxine equilibrium unpredictably and excludes oxygen.

Container Selection

Boronic acids can etch glass over long periods (leaching alkali metals which catalyze degradation), and plastics can be permeable to moisture.

Container TypeRatingNotes
Amber Glass Vial (Silanized) Gold Standard Prevents UV damage; silanization prevents boron interaction with glass surface hydroxyls.
Borosilicate Glass + Parafilm Acceptable Standard lab practice.[7] Ensure cap has a Teflon (PTFE) liner.
Plastic (Polypropylene) Avoid Permeable to moisture/O2 over time; static charge makes handling difficult.
The "Thaw Rule" (Critical)

Never open a cold vial immediately after removing it from the freezer.

  • Protocol: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

  • Why? Opening a cold vial condenses atmospheric water onto the solid. This water catalyzes protodeboronation and hydrolysis.

Module 4: Rescue & Handling FAQs

Q: My reagent has turned into a hard foam/gum. Can I use it?

A: Yes, usually. This is the boroxine form. It is chemically competent for Suzuki couplings (the base/water in the reaction will hydrolyze it back to the acid in situ).

  • Correction: You must adjust the stoichiometry. Boroxines are effectively "concentrated" boronic acids.

    • Boronic Acid MW:

      
      
      
    • Boroxine MW:[7][8]

      
       (removal of 3 waters).
      
    • Quick Fix: Assume the material is 100% boroxine for calculation, or add a small excess (1.2 - 1.5 equiv) to the reaction.

Q: How do I re-solidify the gum?

A: Recrystallization is risky for Boc-compounds due to thermal instability.

  • Method: Dissolve in minimal THF/EtOAc, precipitate with non-polar solvent (Hexane/Heptane), and filter rapidly.

  • Alternative: If high purity is needed, convert it to a Pinacol Ester . Pinacol esters are significantly more stable to storage and chromatography than the free acids.

Q: Can I use acidic conditions to purify these?

A: NO.

  • Risk: Boc groups cleave in TFA/HCl.[1] Furthermore, protodeboronation is acid-catalyzed.

  • Solution: If purification is needed, use neutral silica with 1% Triethylamine (TEA) in the eluent to prevent streaking and degradation, or perform Reverse Phase (C18) chromatography with Ammonium Bicarbonate (pH 7-8) buffer, not TFA.

Module 5: Decision Tree for Handling

StorageDecision Start New Boc-Boronic Acid Received Check Check Physical State Start->Check Powder Free Flowing Powder Check->Powder Gum Sticky/Gum Check->Gum Action1 Flush Ar/N2 Seal with Teflon Tape Powder->Action1 Gum->Action1 Assume Boroxine (Adjust MW) Action2 Store at -20°C Action1->Action2 Usage Ready to Use? Action2->Usage Warm Warm to RT in Desiccator (30 min) Usage->Warm Yes Weigh Weigh Quickly (Hygroscopic!) Warm->Weigh

Figure 2: Standard Operating Procedure (SOP) for intake and usage.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids.[5][9]RSC Advances, 7, 34959–34962.[5] Link

  • Kua, J., & Iovine, P. M. (2005). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers.The Journal of Physical Chemistry A, 109(32), 7038–7045. Link

  • BenchChem Technical Guides. (2025). Stability and Storage of Boc-Protected Diamines.[1]Link

  • Sigma-Aldrich. (2023). Boc-On Reagent Technical Bulletin: Stability and Storage.Link

Sources

Overcoming catalyst poisoning in aminomethyl pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Executive Summary: The "Double-Edge" of Pyridine Hydrogenation

Synthesizing aminomethyl pyridines (AMP) via the hydrogenation of cyanopyridines presents a unique challenge in heterogeneous catalysis: Self-Poisoning . Unlike standard aliphatic nitriles, the pyridine ring contains a basic nitrogen atom with a lone pair that competes aggressively for active metal sites.

When your reaction stalls or selectivity drops, it is rarely a "bad batch" of catalyst. It is usually a failure to manage the Adsorption-Desorption Equilibrium . This guide provides the diagnostic logic and field-proven protocols to overcome these specific poisoning mechanisms.

The Mechanics of Failure (Diagnosis)

Before fixing the reaction, you must identify how the catalyst is dying. In AMP synthesis, deactivation occurs via two distinct pathways:

  • Competitive Inhibition (

    
    -Adsorption):  The pyridine nitrogen binds perpendicularly to the metal surface (Ni or Pd), sterically blocking the nitrile group (
    
    
    
    -adsorption) from accessing the hydrogen-rich surface.
  • Oligomerization (Fouling): The intermediate imine reacts with the product amine to form secondary amines (dimers). These large molecules coat the catalyst pores ("pore-mouth poisoning").

Visualization: The Poisoning Pathways

The following diagram illustrates the competition at the catalyst surface.

PoisoningMechanism Cat Catalyst Surface (Active Sites) Imine Imine Intermediate Cat->Imine +H2 CN Cyanopyridine (Substrate) CN->Cat π-Adsorption (Desired) PyN Pyridine Nitrogen (Inhibitor) PyN->Cat σ-Adsorption (Poisoning) AMP Aminomethyl Pyridine (Product) Imine->AMP +H2 Dimer Secondary Amine (Foulant) Imine->Dimer +AMP (Condensation) Dimer->Cat Pore Blocking

Figure 1: Mechanistic competition between productive nitrile reduction and non-productive pyridine binding/dimerization.

Troubleshooting Matrix: Symptom-Based Solutions

Use this matrix to match your experimental observation with a corrective action.

SymptomProbable CauseMechanismCorrective Action
Reaction stalls at ~50% conversion Product InhibitionThe AMP product (highly basic) binds stronger than the starting material.Switch to Acidic Media. Protonate the product to ammonium (

), which cannot bind to the metal.
High yield of secondary amine (Dimer) Imine CondensationLow H2 availability allows imine to linger and react with amine.Increase H2 Pressure (>10 bar) or Add Ammonia (shifts equilibrium back to primary amine).
Loss of activity after 1st recycle Surface FoulingOligomers are physically blocking pores.Wash Protocol: Rinse catalyst with dilute NaOH (for RaNi) or warm MeOH (for Pd/C) to desorb organics.
Dehalogenation (if Cl/Br present) Oxidative AdditionPd inserts into C-Cl bond, poisoning itself with Cl-.Switch to Pt/C (less active for dehalogenation) or add V/Mo promoters .

Validated Experimental Protocols

These protocols are designed to be self-validating . If the "Checkpoint" criteria are not met, abort and adjust parameters before wasting more starting material.

Protocol A: The "Acid-Shield" Method (Recommended for Pd/C)

Best for: Preventing pyridine poisoning and product inhibition.

Rationale: By running the reaction in acetic acid, the pyridine nitrogen is protonated (


). The protonated pyridinium ion cannot coordinate to the metal, leaving the active sites free for the nitrile group (which remains unprotonated and active).
  • Setup: Load autoclave with 3-Cyanopyridine (1.0 eq).

  • Solvent: Add Acetic Acid/Water (1:1 v/v) .

    • Note: Pure acetic acid can be too aggressive; water helps solubility.

  • Catalyst: Add 10 wt% Pd/C (5% loading).

  • Conditions: Pressurize to 5 bar H2; Heat to 25–40°C.

    • Caution: High temps (>50°C) in acid promote ring hydrogenation.

  • Checkpoint 1 (T=30 min): Check H2 uptake rate. It should be constant. If uptake slows drastically, purge CO2 (decarboxylation is rare but possible) or check stirring rate (mass transfer limit).

  • Workup: Filter catalyst. Basify filtrate with NaOH to pH >12 to extract the free amine.

Protocol B: The "Ammonia-Saturation" Method (Recommended for Raney Nickel)

Best for: Suppressing dimer formation and maximizing yield.

Rationale: High concentrations of


 suppress the condensation of imine intermediates by shifting the equilibrium toward the primary amine (Le Chatelier’s principle).
  • Catalyst Prep: Wash Raney Nickel (RaNi) with anhydrous Methanol (3x) to remove water.

    • Safety: RaNi is pyrophoric.[1] Keep wet/under solvent at all times.

  • Solvent: Use 7N Methanolic Ammonia (commercial or prepared in situ).

    • Ratio: Molar ratio of

      
      :Substrate should be at least 5:1.
      
  • Reaction: Load substrate and catalyst (20 wt% relative to substrate).

  • Pressure: Pressurize to 20–40 bar H2 .

    • Scientific Insight: RaNi requires higher pressure than Pd to overcome the activation energy of nitrile adsorption.

  • Checkpoint 2 (T=1 hr): Analyze aliquot by GC/LC.

    • Pass: Dimer < 2%.[2]

    • Fail: If Dimer > 5%, increase

      
       concentration or H2 pressure immediately.
      

Catalyst Regeneration & Maintenance

Do not discard poisoned catalyst immediately. Use this workflow to determine if it is salvageable.

Regeneration Start Spent Catalyst Wash1 Solvent Wash (MeOH/EtOH) Start->Wash1 Check1 Activity Test Wash1->Check1 Wash2 Acid/Base Wash (RaNi: dil. NaOH) (Pd/C: dil. AcOH) Check1->Wash2 Fail Reuse Return to Process Check1->Reuse Pass Check2 Activity Test Wash2->Check2 Discard Discard/Recycle Metal Check2->Discard Fail Check2->Reuse Pass

Figure 2: Decision tree for catalyst regeneration.

Regeneration Logic:

  • Solvent Wash: Removes physically adsorbed dimers.

  • Acid/Base Wash: Removes chemically coordinated species. Warning: Do not use acid on Raney Nickel (it dissolves the Ni). Use 0.1M NaOH for RaNi.

Frequently Asked Questions (FAQs)

Q: Can I use Pt/C instead of Pd/C? A: Yes, and it is often preferred if your pyridine ring has halogens (Cl, Br). Pd is notorious for performing oxidative insertion into C-Cl bonds, leading to dehalogenation and catalyst death by chloride poisoning. Pt is less active for dehalogenation.

Q: Why does my reaction turn green/blue? A: This indicates Leaching . Nickel or Palladium is dissolving into the solution, likely due to the chelating ability of the Aminomethyl Pyridine product.

  • Fix: Lower the temperature or increase the H2 pressure to speed up the reaction (reducing the contact time between product and catalyst).

Q: My Raney Nickel is not active even with Ammonia. A: Check your "Promoter." Pure Ni is easily poisoned. Commercial RaNi doped with Molybdenum (Mo) or Chromium (Cr) is significantly more resistant to pyridine poisoning than un-doped Ni.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • H. Sajiki, K. Hirota. (2003).[3] Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chem. Pharm. Bull. Link

  • Maxted, E. B. (1953). The Poisoning of Metallic Catalysts. Advances in Catalysis. (Foundational work on nitrogen toxicity to Group 10 metals).
  • BASF Technical Bulletin.Raney® Nickel Catalysts: Handling and Activation. (Standard industrial protocols for RaNi handling).
  • Huang, Y., et al. (2023). Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. ACS Omega. Link

Sources

Validation & Comparative

NMR Characterization Guide: 4-(Boc-Aminomethyl)pyridine-3-boronic acid vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of 4-(Boc-Aminomethyl)pyridine-3-boronic acid presents a distinct set of analytical challenges common to functionalized pyridine boronic acids. The primary difficulties arise from regioisomerism during synthesis (lithiation selectivity) and dynamic equilibrium species (boroxines, zwitterions) in solution.

This guide provides a definitive protocol to distinguish the target 3,4-substituted pyridine from its likely regioisomers (e.g., 3,4-transposed or 2,3-substituted variants) and to validate sample integrity against protodeboronation.

The Isomer Landscape

In the synthesis of this compound, the most common route involves directed ortho-lithiation. Depending on the directing group and conditions, lithiation may occur at C3 or C4, leading to critical regioisomers.

Structural Comparison
  • Target (Compound A): 3-Borono-4-alkyl.

  • Isomer 1 (Compound B): 4-Borono-3-alkyl (The "Transposed" Isomer).

  • Isomer 2 (Compound C): 2-Borono-3-alkyl (The "Over-Lithiated" Isomer).

Isomers cluster_0 Target Molecule cluster_1 Common Regioisomers Target 4-(Boc-aminomethyl) pyridine-3-boronic acid (C3-B, C4-Alkyl) Iso1 Isomer B: 3-(Boc-aminomethyl) pyridine-4-boronic acid (C4-B, C3-Alkyl) Target->Iso1 Ambiguous 1H Pattern (Singlet + 2 Doublets) Iso2 Isomer C: 3-(Boc-aminomethyl) pyridine-2-boronic acid (C2-B, C3-Alkyl) Target->Iso2 Distinct Coupling

Figure 1: Structural relationship between the target molecule and its primary synthetic impurities.

Sample Preparation Protocol

Critical Warning: Pyridine boronic acids are prone to protodeboronation and esterification in alcoholic solvents.

Recommended Solvent System
  • Primary Choice: DMSO-d6 (Dry).[1]

    • Why: Solubilizes the zwitterionic species; prevents esterification; slows proton exchange allowing observation of -B(OH)2 protons.

  • Avoid: Methanol-d4 (

    
    ).
    
    • Risk:[2][3][4] Rapid formation of boronate esters (monomethyl/dimethyl), complicating the spectra with multiple species.

  • Avoid:

    
    .
    
    • Risk:[2][3][4] Poor solubility leads to aggregation and broad lines; acidic trace in chloroform can catalyze deboronation.

Preparation Steps[3][5][6]
  • Dry the solid: Ensure the sample is free of water (which promotes boroxine-acid equilibrium).

  • Concentration: Prepare at ~10-15 mg/0.6 mL. Higher concentrations favor boroxine anhydride formation.

  • Acquisition: Run experiments immediately. If 11B NMR is required, use a quartz tube if available (to eliminate background boron signal from borosilicate glass), though standard tubes are acceptable with background subtraction.

Comparative NMR Analysis

A. 1H NMR: The Diagnostic Signals

The distinction between the Target (3,4-subst) and Isomer B (4,3-subst) is subtle because both possess a similar proton topology: One singlet (H2) and two doublets (H5/H6).

FeatureTarget: 4-(Alkyl)-3-B(OH)2Isomer B: 3-(Alkyl)-4-B(OH)2Isomer C: 3-(Alkyl)-2-B(OH)2
H2 Signal Singlet (Deshielded by N & B)Singlet (Deshielded by N & Alkyl)Doublet (Coupled to H3/H4)
H5 Signal Doublet (

Hz)
Doublet (

Hz)
dd or m
H6 Signal Doublet (

Hz)
Doublet (

Hz)
Doublet (

Hz)
Boc-NH Triplet (coupling to

)
TripletTriplet

Shift

~4.0 - 4.2 ppm

~4.0 - 4.2 ppm

~4.3 ppm

Differentiation Logic:

  • Target vs. Isomer C: Isomer C lacks the isolated singlet at the C2 position. If you see three protons with coupling constants > 2 Hz, it is Isomer C.

  • Target vs. Isomer B: This is the "Danger Zone." Both show S, D, D patterns.[5]

    • Differentiation:NOE (Nuclear Overhauser Effect) or HMBC .

    • Target: NOE observed between

      
       (sidechain) and H5.
      
    • Isomer B: NOE observed between

      
       (sidechain) and H2.
      
B. 13C NMR: The "Invisible" Carbon
  • C-B Signal: The carbon attached to boron (C3 in target) is often not observed or appears as a very broad hump due to the quadrupolar relaxation of the Boron nucleus (

    
    , 
    
    
    
    ).
  • C=O (Boc): Sharp signal at ~155 ppm.[5]

  • C-N (Pyridine): C2 and C6 will be significantly deshielded (>145 ppm).

C. 11B NMR: Purity & State

 NMR is not useful for regioisomer assignment but is critical  for determining the chemical state (Acid vs. Ester vs. Boroxine).
  • Boronic Acid (sp2):

    
     ~27–31 ppm (Broad).
    
  • Boronate Ester (if in MeOH):

    
     ~28–32 ppm.
    
  • Boroxine (Anhydride):

    
     ~29–33 ppm (Often broader).
    
  • Zwitterion/Tetrahedral (sp3):

    
     ~2–10 ppm (Sharp).
    
    • Note: 3-pyridyl boronic acids often exist as zwitterions in neutral/aqueous media.

The Adjudication Workflow (HMBC)

Since 1H NMR shifts are solvent-dependent, HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for structural proof.

HMBC Correlations for the Target
  • Entry Point: Identify the

    
     protons of the aminomethyl group.
    
  • Observation:

    • 
       correlates to C4  (ipso), C3  (ortho), and C5  (ortho).
      
    • C3 is the Boron-bearing carbon (broad/weak).

    • C5 is a proton-bearing carbon (sharp doublet in HSQC).

    • Crucial Check: The

      
       should NOT  correlate strongly to C2 or C6 in the target structure (too far, 3-4 bonds).
      

Workflow Start Start: Acquire 1H NMR in DMSO-d6 SingletCheck Is there a sharp Singlet (H2) > 8.0 ppm? Start->SingletCheck IsomerC Isomer C (2-Boronic) or degradation SingletCheck->IsomerC No IsomerAB Candidate is Target (A) or Isomer (B) SingletCheck->IsomerAB Yes NOE_Exp Run 1D NOE / NOESY Irradiate CH2 Group IsomerAB->NOE_Exp NOE_H2 NOE to Singlet (H2)? NOE_Exp->NOE_H2 Result_B Conclusion: Isomer B (4-Borono-3-alkyl) NOE_H2->Result_B Strong NOE Result_A Conclusion: Target (3-Borono-4-alkyl) NOE to H5 (Doublet) NOE_H2->Result_A Weak/No NOE

Figure 2: Decision tree for distinguishing regioisomers using NMR.

Stability & Artifacts: Protodeboronation

The 4-aminomethyl group makes the pyridine ring electron-rich, but the boronic acid is electron-withdrawing. However, pyridine boronic acids are notoriously unstable.

  • Symptom: Appearance of new signals in the aromatic region that correspond to 4-(Boc-aminomethyl)pyridine (the deboronated parent).

  • Verification: Check 1H NMR. The deboronated product will show two doublets (H2/H6) and two doublets (H3/H5) (AA'BB' or similar system) if the symmetry allows, or a distinct change in the H2 signal.

  • Prevention: Store solid at -20°C under Argon. Avoid heating in basic or acidic media.

References

  • Pyridine Boronic Acid Stability

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation.[6]

    • Source:J. Am. Chem. Soc.[6][7] 2016, 138, 29, 9145–9157.

    • URL:[Link]

  • Lithiation Regioselectivity

    • Title: Regioselective Lithiation of 3-Substituted Pyridines.[8][9]

    • Source:Chem. Rev. 2008, 108, 1, 288–325.
    • URL:[Link]

  • 11B NMR Characterization

    • Title: A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids.
    • Source:J. Phys. Chem. A 2010, 114, 16, 5509–5519.
    • URL:[Link]

  • General NMR of Pyridines

    • Title: NMR Data of Pyridines (Hans Reich Collection).
    • Source: University of Wisconsin-Madison Chemistry Department.
    • URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Boc-Aminomethyl Pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Boc-Aminomethyl Pyridines

In modern drug discovery and development, pyridylamines serve as crucial building blocks for a vast array of pharmacologically active agents. The temporary introduction of a tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of their synthetic manipulation. Consequently, the ability to rapidly and accurately characterize these intermediates is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a primary analytical tool for this purpose, offering unparalleled speed, sensitivity, and structural information.[1][2]

Understanding the gas-phase fragmentation patterns of these molecules is not merely an academic exercise. It is essential for:

  • Reaction Monitoring: Confirming the successful installation of the Boc group.

  • Structural Verification: Ensuring the correct isomeric structure of synthetic intermediates.

  • Impurity Profiling: Identifying and characterizing process-related impurities and degradation products.

This guide provides a detailed comparison of the electrospray ionization (ESI) tandem mass spectrometry fragmentation patterns of the three positional isomers of Boc-aminomethyl pyridine: 2-(aminomethyl), 3-(aminomethyl), and 4-(aminomethyl)pyridine. We will explore the characteristic fragmentation pathways, highlight the subtle yet critical differences dictated by the substituent's position on the pyridine ring, and provide a robust experimental protocol for acquiring high-quality, reproducible data.

The Fundamental Fragmentation Chemistry of Boc-Protected Amines

The fragmentation of Boc-protected amines under collision-induced dissociation (CID) is dominated by the lability of the protecting group itself.[3][4] When the protonated molecular ion, [M+H]⁺, is subjected to collisional energy, several characteristic neutral losses are observed. The primary pathways involve the tert-butyl moiety and are crucial for identifying the presence of the Boc group.

The main fragmentation routes include:

  • Loss of Isobutylene (C₄H₈, 56 Da): This is often the most prominent fragmentation pathway and proceeds through a six-membered, McLafferty-like rearrangement, resulting in a carbamic acid intermediate that can be readily detected.[5][6]

  • Loss of the tert-butyl group (•C₄H₉, 57 Da): Homolytic cleavage can lead to the loss of a tert-butyl radical, though this is often less favored than the isobutylene loss.

  • Loss of the entire Boc group (C₅H₈O₂, 100 Da): Cleavage of the N-C bond results in the loss of the carbamate group as a neutral species, yielding the protonated aminomethyl pyridine.

  • Loss of tert-Butanol (C₄H₁₀O, 74 Da): In some cases, particularly depending on the structure, a neutral loss of tert-butanol can be observed.[7]

These fundamental cleavages provide the initial, high-level confirmation of a Boc-protected amine. However, it is the subsequent, position-dependent fragmentation that allows for the unambiguous differentiation of the pyridine isomers.

Isomer-Specific Fragmentation Analysis: A Head-to-Head Comparison

While all three isomers exhibit the characteristic losses associated with the Boc group, the relative position of the aminomethyl substituent profoundly influences the stability of subsequent fragment ions and can open unique fragmentation channels. The protonated pyridine nitrogen plays a key role in directing these pathways.

Fragmentation of Boc-2-aminomethyl Pyridine

The ortho-isomer displays a unique fragmentation pattern due to the proximity of the aminomethyl side chain to the ring nitrogen. This proximity allows for intramolecular interactions and rearrangements that are not possible for the meta and para isomers. A key secondary fragmentation involves the formation of a stable, cyclic pyridopyrimidinium-type ion.

cluster_main Boc-2-aminomethyl Pyridine Fragmentation M [M+H]⁺ m/z 209.13 F_153 [M+H - C₄H₈]⁺ m/z 153.07 M->F_153 - 56 Da (Isobutylene) F_109 [M+H - C₅H₉NO₂]⁺ m/z 109.07 (Aminomethylpyridinium) M->F_109 - 100 Da (Boc Group) F_152 [M+H - C₄H₉]⁺ m/z 152.06 M->F_152 - 57 Da (t-butyl radical) F_92 [C₆H₆N]⁺ m/z 92.05 (Picolyl Cation) F_109->F_92 - NH₃ cluster_main Boc-3-aminomethyl Pyridine Fragmentation M [M+H]⁺ m/z 209.13 F_153 [M+H - C₄H₈]⁺ m/z 153.07 M->F_153 - 56 Da (Isobutylene) F_109 [M+H - C₅H₉NO₂]⁺ m/z 109.07 (Aminomethylpyridinium) M->F_109 - 100 Da (Boc Group) F_92 [C₆H₆N]⁺ m/z 92.05 (Picolyl Cation) F_109->F_92 - NH₃ F_78 [C₅H₄N]⁺ m/z 78.03 (Pyridyl Cation) F_109->F_78 - CH₂NH₂

Caption: Primary fragmentation pathways for Boc-3-aminomethyl pyridine.

Fragmentation of Boc-4-aminomethyl Pyridine

The para-isomer allows for resonance stabilization of the pyridyl ring. Cleavage of the side chain can lead to a quinone-methide type structure, which is particularly stable. This electronic effect can alter the relative abundances of the fragment ions compared to the meta isomer.

cluster_main Boc-4-aminomethyl Pyridine Fragmentation M [M+H]⁺ m/z 209.13 F_153 [M+H - C₄H₈]⁺ m/z 153.07 M->F_153 - 56 Da (Isobutylene) F_109 [M+H - C₅H₉NO₂]⁺ m/z 109.07 (Aminomethylpyridinium) M->F_109 - 100 Da (Boc Group) F_92 [C₆H₆N]⁺ m/z 92.05 (Picolyl Cation) F_109->F_92 - NH₃ F_78 [C₅H₄N]⁺ m/z 78.03 (Pyridyl Cation) F_109->F_78 - CH₂NH₂

Caption: Workflow for sample preparation for ESI-MS/MS analysis.

Mass Spectrometry Parameters (ESI+)

These parameters serve as a starting point and should be optimized for the specific instrument being used.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Infusion Flow Rate: 5-10 µL/min

  • Capillary Voltage: 3.5 – 4.0 kV

  • Nebulizer Gas (N₂): 1.0 – 1.5 Bar

  • Drying Gas (N₂): 6 – 8 L/min

  • Drying Gas Temperature: 180 – 200 °C

  • MS Scan Range (Full Scan): m/z 50 – 500

  • MS/MS Precursor Ion Selection: m/z 209.13

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Ramp from 10-30 eV. This is a critical parameter. Acquiring data at multiple collision energies can provide a more complete picture of the fragmentation pathways.

The mass spectral fragmentation of Boc-aminomethyl pyridines is a powerful tool for their structural characterization. While the primary losses from the Boc protecting group are common to all three positional isomers, a detailed analysis of the relative ion abundances and the presence of secondary fragments allows for their confident differentiation. The ortho-isomer's fragmentation can be influenced by intramolecular cyclization, while the electronic differences between the meta and para positions affect the stability of key fragment ions. By employing a standardized and robust analytical protocol, researchers can leverage these subtle differences to unambiguously verify their synthetic products, ensuring the integrity and quality of their work in the fast-paced environment of drug discovery.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

  • Harvard University. (n.d.). Sample Preparation. Center for Mass Spectrometry. Available at: [Link]

  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Available at: [Link]

  • Wolf, C., & Längin, A. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. Available at: [Link]

  • Wikipedia. (n.d.). Sample preparation in mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1036. Available at: [Link]

  • ACS Publications. (1969). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

  • Stanford University. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. Mass Spectrometry. Available at: [Link]

  • Tesfay, M. G., & Tsegay, S. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Annals of Clinical and Medical Case Reports. Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • Lee, H., & Lee, D. G. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. Available at: [Link]

  • Michigan State University. (n.d.). Fragmentation Patterns. Department of Chemistry. Available at: [Link]

  • ResearchGate. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at: [Link]

  • Gante, J., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • RSC Publishing. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Available at: [Link]

  • Lam, C. W., & Chan, M. H. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews. Available at: [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available at: [Link]

  • D'Agostino, L. A., & Vanhoutte, G. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • ResearchGate. (2025). Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • Medzihradszky, K. F., et al. (2000). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Analytical Chemistry. Available at: [Link]

  • Medzihradszky, K. F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • RSC Publishing. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]

  • Wysocki, V. H., et al. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research. Available at: [Link]

  • Wysocki, V. H., et al. (2007). Fragmentation characteristics of collision-induced dissociation in MALDI TOF/TOF mass spectrometry. Journal of Proteome Research. Available at: [Link]

Sources

Definitive Structural Assignment of 3,4-Disubstituted Pyridine Boronic Acids: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Scientific Challenge

In drug discovery, the 3,4-disubstituted pyridine scaffold is a privileged pharmacophore, yet it presents a notorious regiochemical ambiguity. When functionalized with a boronic acid , the complexity doubles.

The Double-Bind Problem:

  • Regioisomerism: Distinguishing between 3-substituted-4-pyridineboronic acid and 4-substituted-3-pyridineboronic acid is difficult because the proton NMR signals often lack the distinct coupling patterns seen in ortho/para systems. The nitrogen atom desymmetrizes the ring, but electronic effects can accidentally render protons isochronous.

  • Boroxine Equilibrium: Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). This broadens NMR signals, obscures multiplets, and alters chemical shifts, making subtle

    
    -coupling analysis impossible.
    

This guide moves beyond standard characterization, offering a validated decision matrix for confirming regiochemistry with absolute certainty.

Comparative Analysis of Validation Methods

The following table contrasts the four primary methodologies for validating pyridine boronic acid regiochemistry.

FeatureMethod A: Monomerized 2D NMR Method B: GIAO-DFT Prediction Method C: X-Ray Crystallography Method D: Chemical Derivatization
Principle HMBC/NOESY on chemically defined monomer.Quantum mechanical calculation of shielding tensors.Direct diffraction of electron density.Suzuki coupling to a crystalline/known solid.
Throughput High (1-2 hours)Medium (12-24 hours compute)Low (Days to Weeks)Medium (1-2 days)
Sample Req. ~5-10 mgNone (Virtual)Single Crystal (>0.1 mm)~20 mg
Cost LowLow (CPU time)HighMedium (Reagents)
Confidence 95% (if signals resolve)90% (dependent on basis set)100% (Absolute)99% (Indirect proof)
Best For Routine QC & Batch Release Ambiguous NMR Data Final IND Filing Non-crystalline oils

Method A: The "Monomerized" NMR Protocol (Primary Workflow)

Standard NMR in


 or 

is often insufficient for boronic acids due to oligomerization. You must force the equilibrium to the monomeric boronate species to sharpen the signals for coupling analysis.
Protocol: Reactive Solubilization

Objective: Convert the dynamic mixture of boronic acid/boroxine into a single, sharp boronate species.

  • Solvent System: Prepare a mixture of

    
     with 5% 
    
    
    
    .
  • Base Addition: Add 2 equivalents of solid

    
     or 1-2 drops of 
    
    
    
    in
    
    
    .
    • Mechanism:[1] The base converts the Lewis-acidic trigonal boron (

      
      ) into the tetrahedral boronate anion (
      
      
      
      ).
    • Result: This breaks boroxine trimers, sharpening the aromatic protons and fixing the chemical shift.

  • Acquisition: Run standard

    
    , 
    
    
    
    , and HMBC (Heteronuclear Multiple Bond Correlation) experiments.
The HMBC Logic (The "Smoking Gun")

To distinguish the isomers, focus on the Long-Range C-H Correlations (


) .
  • Scenario: Distinguishing 3-Bromo-4-pyridineboronic acid vs. 4-Bromo-3-pyridineboronic acid.

  • Critical Signal: Look for the correlation between the ring protons and the Quaternary Carbons (C-Br and C-B).

    • Proton

      
       to Nitrogen (H2/H6):  In the 3,4-isomer, H2 will show a strong 
      
      
      
      correlation to C4. In the 4,3-isomer, H2 shows a
      
      
      to C3.
    • Differentiation: The Carbon chemical shift of C-B (boron-attached) is typically broad and upfield (~130-140 ppm) compared to C-Br (~120-130 ppm), but this varies. The most reliable marker is the coupling to the Carbon adjacent to Nitrogen .

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating these structures.

ValidationWorkflow Start Unknown Pyridine Boronic Acid StdNMR Standard 1H NMR (DMSO-d6) Start->StdNMR Check Signals Broad/Ambiguous? StdNMR->Check Monomer Protocol A: Add NaOD/D2O (Form Boronate Anion) Check->Monomer Yes (Boroxines present) HMBC Run 2D HMBC + 15N-HMBC Check->HMBC No (Sharp signals) Monomer->HMBC Analysis Analyze 3-Bond Correlations (H-C3 vs H-C4) HMBC->Analysis Decision Definitive Assignment? Analysis->Decision DFT Method B: GIAO-DFT Calculation (Compare predicted shifts) Decision->DFT No (Ambiguous) Final Validated Structure Decision->Final Yes Deriv Method D: Suzuki Coupling (Derivatize to known solid) DFT->Deriv Mismatch/Unsure DFT->Final Match Found Xray Method C: X-Ray Crystallography Deriv->Xray If Oil/Amorphous Deriv->Final Matches Reference Xray->Final

Figure 1: Decision Matrix for Pyridine Boronic Acid Regiochemistry Validation.

Advanced Validation Techniques

Method B: GIAO-DFT (The Computational Check)

When experimental NMR is ambiguous (e.g., overlapping signals), Quantum Mechanical prediction is the standard tie-breaker.

  • Workflow:

    • Build 3D models of both potential regioisomers.

    • Perform geometry optimization (e.g., B3LYP/6-31G*).

    • Run GIAO (Gauge-Independent Atomic Orbital) NMR calculation.

    • Metric: Compare the Mean Absolute Error (MAE) between experimental and calculated

      
       shifts. The correct isomer typically has an MAE < 2.0 ppm, while the incorrect one exceeds 3-5 ppm [1].
      
Method D: Chemical Derivatization (Suzuki Cross-Check)

If the boronic acid is unstable or an oil, convert it to a stable biaryl.

  • Protocol:

    • React the unknown boronic acid (1.0 eq) with 4-bromoanisole (1.0 eq),

      
       (5 mol%), and 
      
      
      
      (3 eq) in Dioxane/Water.
    • Isolate the biaryl product.

    • Why? The resulting biaryl is stable, crystallizable, and has distinct NOE (Nuclear Overhauser Effect) signals between the pyridine ring and the anisole protons, confirming the attachment point.

HMBC Correlation Logic Diagram

Understanding the specific couplings is vital. The diagram below visualizes the specific 3-bond correlations (


) that differentiate the 3,4-isomer  from the 4,3-isomer .

HMBC_Logic cluster_0 Isomer A: 3-Substituted-4-Borono cluster_1 Isomer B: 4-Substituted-3-Borono N1 N C2 C2 (H) N1->C2 C3 C3 (R) C2->C3 C4 C4 (B) C2->C4 Strong C3->C4 C5 C5 (H) C4->C5 C5->C3 Strong C6 C6 (H) C5->C6 C6->N1 C6->C4 Strong N1b N C2b C2 (H) N1b->C2b C3b C3 (B) C2b->C3b C4b C4 (R) C2b->C4b Weak/No C3b->C4b C5b C5 (H) C4b->C5b C5b->C3b Strong C6b C6 (H) C5b->C6b C6b->N1b C6b->C4b Strong

Figure 2: HMBC Correlation Logic. Green arrows indicate diagnostic correlations for Isomer A; Red arrows for Isomer B.

References

  • Xin, D., et al. (2017). "Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides." Organic & Biomolecular Chemistry, 15(4), 844-851. Link

  • BenchChem Technical Guides. (2024). "Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide." BenchChem. Link

  • Wagner, G. K., et al. (2003).[2] "Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR." Journal of Organic Chemistry, 68(11), 4527-4530.[2] Link

  • Clore, G. M., & Gronenborn, A. M. (1998). "Determining the structures of large proteins and protein complexes by NMR." Trends in Biotechnology, 16(1), 23-34. (Contextual reference for NMR vs X-Ray capabilities). Link

Sources

Custom synthesis vs. commercial availability of 4-(Boc-Aminomethyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between custom synthesis and commercial procurement of 4-(Boc-Aminomethyl)pyridine-3-boronic acid . It is designed for medicinal chemists and process scientists who require this specific building block for Suzuki-Miyaura cross-couplings.

Executive Summary: The Isomer Trap

The sourcing of This compound presents a critical risk: Regioisomer Confusion .

  • Target Molecule: 4-position aminomethyl, 3-position boronic acid.

  • Common Commercial Isomer: 3-position aminomethyl, 4-position boronic acid (CAS 433969-29-0).

Most "In Stock" alerts for this chemical name actually refer to the 3,4-isomer or the phenyl analog. The specific 4,3-pyridine isomer is rarely a catalog item and typically requires a lead time of 4–8 weeks with "Inquire" pricing. For active drug discovery programs, in-house synthesis is the recommended strategy due to the high risk of vendor delays and the straightforward nature of the synthetic route.

Commercial Landscape Assessment
FeatureCommercial ProcurementIn-House Synthesis
Availability Low. Often listed but rarely in stock.High. Precursors are commodity chemicals.
Cost $300 - $800 / g (Custom tier pricing).<$25 / g (Materials cost).
Purity Risk High. Boronic acids dehydrate to boroxines; variable stoichiometry.Low. Control over isolation (Pinacol ester recommended).
Lead Time 4 - 8 Weeks (Synthesis on demand).1 Week (3-step linear sequence).
Identity Risk Critical. High probability of receiving the wrong regioisomer.Zero. Structure validated by precursor selection.

Recommendation: Do not rely on commercial vendors for >1g quantities unless stock is physically verified with a COA confirming the specific regioisomer.

Technical Profile & Stability

Chemical Challenges:

  • Protodeboronation: Pyridine-3-boronic acids are relatively stable compared to 2-pyridyl variants, but the presence of a basic nitrogen (even if Boc-protected, the pyridine nitrogen remains) can catalyze deboronation under high heat or strong base.

  • Boroxine Equilibrium: The free boronic acid exists in equilibrium with its cyclic trimer anhydride (boroxine). This complicates NMR quantification.

    • Strategy: Synthesize and isolate the Pinacol Ester (Bpin) derivative. It is chromatographically stable, easier to handle, and active in Suzuki couplings.

Custom Synthesis Strategy

The most robust route utilizes Miyaura Borylation rather than Lithium-Halogen exchange. Lithiation of pyridine systems with side chains is prone to "dance" reactions (halogen migration) and nucleophilic attack on the Boc group.

Retro-Synthetic Pathway

SynthesisRoute SM 3-Bromo-4-methylpyridine (CAS 3430-22-6) ~$6/g Int1 3-Bromo-4-(bromomethyl)pyridine SM->Int1 NBS, CCl4 Reflux Int2 3-Bromo-4-(Boc-aminomethyl)pyridine Int1->Int2 1. NH3/MeOH 2. Boc2O Product This compound (Pinacol Ester) Int2->Product B2Pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C

Figure 1: Recommended synthetic route avoiding cryogenic lithiation.[1][2]

Detailed Experimental Protocol

Step 1: Radical Bromination

  • Reagents: 3-Bromo-4-methylpyridine (1.0 eq), NBS (1.1 eq), AIBN (0.05 eq), CCl4 or PhCF3 (Solvent).

  • Procedure: Reflux for 4-6 hours. Monitor by LCMS.[3]

  • Note: Pyridyl methyl groups are less reactive than benzyls. If conversion is low, add another 0.1 eq of AIBN.

Step 2: Amination & Protection (Telescoped)

  • Reagents: Crude bromide from Step 1, 7N NH3 in MeOH, Boc2O.

  • Procedure:

    • Treat crude bromide with excess NH3/MeOH (0°C to RT) for 12h.

    • Concentrate to remove excess NH3.

    • Redissolve in DCM/TEA, add Boc2O (1.1 eq). Stir 4h.

    • Purification: Silica gel chromatography (EtOAc/Hexanes). This step is critical to remove any unreacted starting material or di-brominated byproducts.

Step 3: Miyaura Borylation (The Critical Step) This step installs the boron moiety. Using the Pinacol ester (B2Pin2) prevents polymerization and simplifies purification.

  • Reagents:

    • 3-Bromo-4-(Boc-aminomethyl)pyridine (1.0 eq)

    • Bis(pinacolato)diboron (B2Pin2) (1.2 eq)[3]

    • Catalyst: Pd(dppf)Cl2[3][4][5]·DCM (0.05 eq) - Robust choice for pyridines.

    • Base: Potassium Acetate (KOAc) (3.0 eq) - Must be anhydrous.

    • Solvent: 1,4-Dioxane (degassed).

  • Protocol:

    • Charge flask with aryl bromide, B2Pin2, KOAc, and Pd catalyst.[5]

    • Evacuate and backfill with N2 (3x).

    • Add degassed Dioxane.

    • Heat to 90°C for 4–12 hours. Do not overheat (>100°C) to avoid protodeboronation.

    • Workup: Filter through Celite. Concentrate.

    • Purification: Flash chromatography (EtOAc/Hexanes). Note: Add 1% TEA to the eluent to prevent streaking of the pyridine.

Quality Control & Self-Validation

To ensure you have synthesized the correct molecule and not an isomer or degradation product, perform these checks:

A. Regiochemistry Verification (1H NMR)

  • Target (4,3-isomer): The singlet for the aromatic proton at the 2-position (between N and B) will be distinct.

  • Coupling Constants: The protons at positions 5 and 6 will show characteristic pyridine coupling (

    
     Hz).
    
  • NOE: Irradiate the benzylic CH2 (aminomethyl). You should see an NOE enhancement of the pyridine proton at position 5, but weak or no enhancement at position 2 (blocked by Boron).

B. Boroxine Check

  • Run 1H NMR in dry DMSO-d6.

  • Pinacol Ester: Sharp singlets for the methyl groups (~1.3 ppm).

  • Free Acid: If you hydrolyzed to the acid, look for broad peaks. A mixture of sharp and broad peaks indicates partial dehydration to the boroxine. Use the Pinacol ester for all subsequent couplings to avoid stoichiometry errors.

References
  • Miyaura Borylation of Pyridines: J. Org. Chem.1995 , 60, 7508.[6] (Foundational protocol for Pd-catalyzed borylation).

  • Synthesis of 3-Bromo-4-substituted Pyridines: J. Med. Chem.2017 , 60, 8011. (Methodology for functionalizing the 4-position of 3-bromopyridine).

  • Stability of Pyridyl Boronates: Tetrahedron2012 , 68, 3725. (Discussion on protodeboronation rates of pyridine boronic acids).

  • Commercial Isomer Data: Sigma-Aldrich & Chem-Impex Catalog Data for CAS 433969-29-0 (3-Boc-aminomethyl isomer).

Sources

Benchmarking Pyridine-3-Boronates: A Comparative Guide to Cross-Coupling Efficiency and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Pyridine Problem"

In medicinal chemistry, the pyridine ring is a privileged scaffold, yet incorporating it via Suzuki-Miyaura cross-coupling remains a bottleneck.[1] While 2-pyridine boronic acids are notoriously unstable due to rapid protodeboronation, pyridine-3-boronic acids present a distinct set of challenges that are often underestimated.

Unlike their carbocyclic counterparts, pyridine-3-boronic acid derivatives suffer from:

  • Electronic Deactivation: The electron-deficient nature of the pyridine ring renders the carbon-boron bond less nucleophilic, slowing the transmetallation step.

  • Catalyst Poisoning: The Lewis-basic pyridyl nitrogen can competitively bind to the Palladium center, arresting the catalytic cycle.

  • Protodeboronation: While less pathological than the 2-position, the 3-position is still susceptible to base-mediated C-B bond cleavage, particularly under the harsh conditions required to force transmetallation.

This guide benchmarks the three dominant classes of derivatives—Free Boronic Acids , Pinacol Esters (BPin) , MIDA Boronates , and Potassium Trifluoroborates (BF3K) —to provide an evidence-based selection strategy for your specific substrate.

Mechanistic Insight: Why Couplings Fail

To optimize the reaction, one must understand the failure modes. The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

Visualization: Reaction Pathway & Failure Modes

G Substrate Pyridine-3-Boronic Derivative Hydrolysis Hydrolysis/Activation Substrate->Hydrolysis Base/H2O ActiveSpecies Free Boronate [Py-B(OH)3]- Hydrolysis->ActiveSpecies PdCycle Pd(II)-Ar Complex (Transmetallation) ActiveSpecies->PdCycle Fast Poisoning Catalyst Poisoning (Pd-N coordination) ActiveSpecies->Poisoning Competitive Binding Decomp Protodeboronation (Py-H + B(OH)3) ActiveSpecies->Decomp Slow (if [B] high) Product Coupled Product (Biaryl) PdCycle->Product Reductive Elim.

Figure 1: The "Slow-Release" Principle. High concentrations of the Active Species increase the rate of Poisoning and Protodeboronation (Red paths). Controlled release (MIDA/BF3K) favors the Productive Cycle (Green path).

Comparative Benchmarking

The following data summarizes the performance of pyridine-3-boronic acid derivatives in a standard coupling scenario (e.g., coupling with an aryl chloride using Pd(OAc)₂/SPhos).

Table 1: Performance Matrix
FeatureFree Boronic Acid Pinacol Ester (BPin) MIDA Boronate Trifluoroborate (BF3K)
Atom Economy HighModerateLowHigh
Stability (Shelf) Poor (Hygroscopic/Anhydride formation)GoodExcellent (Indefinite)Excellent (Air stable)
Hydrolysis Rate InstantSlow (Steric bulk)Tunable (Slow Release)Fast (Requires H₂O)
Purification Difficult (Amphoteric)Difficult (Streaks on Silica)Easy (Silica Compatible)Requires Crystallization
Rec. Use Case Simple, reactive substratesLipophilic substratesComplex/Unstable substrates Aqueous/Alcoholic media
Cost $


$

Detailed Analysis
A. Free Boronic Acid
  • Status: Avoid for complex synthesis.

  • Why: Commercial samples often contain varying amounts of boroxine (anhydride), making stoichiometry difficult to calculate. The high concentration of free Lewis-basic pyridine immediately upon dissolution leads to significant catalyst poisoning.

B. Pinacol Ester (BPin)
  • Status: The Industry Standard.

  • Why: BPin esters are easier to handle than free acids. However, they do not inherently solve the "slow transmetallation" issue. In fact, the steric bulk of the pinacol group can retard transmetallation further, requiring harsher conditions that eventually degrade the pyridine ring.

  • Critical Flaw: Pyridyl BPin esters often decompose on silica gel, making purification of the starting material difficult.

C. MIDA Boronates (The "Slow Release" Solution)[2][3]
  • Status: The Problem Solver.

  • Mechanism: The N-methyliminodiacetic acid (MIDA) ligand cages the boron, rendering it sp3-hybridized and unreactive. Under mild aqueous basic conditions, the ligand hydrolyzes slowly.

  • Advantage: This "Slow Release" maintains a low standing concentration of the active boronic acid. This prevents the "overwhelming" of the catalyst (poisoning) and minimizes second-order decomposition pathways [1].

  • Data Point: In couplings of 2-substituted pyridines (the hardest case), MIDA boronates have shown yields of >80% where free acids yielded <10% [2].

D. Potassium Trifluoroborates (BF3K)[1]
  • Status: The Robust Alternative.

  • Mechanism: These salts are air-stable and highly nucleophilic after hydrolysis.

  • Advantage: Molander’s work demonstrates that BF3K salts are superior in aqueous/alcoholic solvents. They are particularly useful when the substrate has high water solubility [3].

Validated Experimental Protocols

Do not rely on generic "Suzuki conditions." Use these specific protocols optimized for the 3-pyridyl system.

Protocol A: The "Slow Release" Method (MIDA Boronates)

Best for: Complex pharmaceutical intermediates, scale-up, and unstable substrates.

Reagents:

  • Pyridine-3-MIDA boronate (1.2 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)[4]

  • Catalyst: Pd(OAc)₂ (0.05 equiv) + SPhos (0.10 equiv)

    • Note: SPhos is critical for sterically protecting the Pd center from pyridyl nitrogen binding.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (5:1 ratio)

Workflow:

  • Setup: Charge a vial with MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.[4]

  • Degas: Seal and purge with Argon for 5 minutes. Oxygen is the enemy of the active catalyst.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 60°C for 12–24 hours.

    • Checkpoint: Monitor by LCMS. If MIDA boronate remains but halide is consumed, the release is too slow (increase Temp to 80°C). If halide remains and boronic acid is gone, the release was too fast (lower Temp or reduce water ratio).

  • Workup: Dilute with EtOAc, wash with NaHCO₃. MIDA byproduct is water-soluble and is removed in the aqueous layer.

Protocol B: The Aqueous-Alcoholic Method (Trifluoroborates)

Best for: Polar substrates and rapid screening.

Reagents:

  • Potassium Pyridine-3-trifluoroborate (1.1 equiv)

  • Aryl Bromide (1.0 equiv)[4]

  • Catalyst: PdCl₂(dppf)[5]·CH₂Cl₂ (0.03 equiv)

  • Base: Cs₂CO₃ (3.0 equiv)[5]

  • Solvent: MeOH : H₂O (3:1) or Toluene : H₂O (3:1)

Workflow:

  • Suspension: These salts do not dissolve well in pure organics. The water component is mandatory for hydrolysis of the -BF3 to -B(OH)2.

  • Heat: Reflux (typically 80–100°C) is often required to drive the hydrolysis step.

  • Observation: The reaction mixture will often turn from a suspension to a clear solution as the BF3K salt is consumed and the lipophilic product forms.

Decision Matrix: Selecting Your Reagent

Use this logic flow to select the correct derivative for your campaign.

Visualization: Selection Workflow

DecisionTree Start Start: Pyridine-3-Coupling IsScale Is Cost/Atom Economy the primary driver? Start->IsScale IsStable Is the substrate acid/base sensitive? IsScale->IsStable No (Performance first) FreeAcid Use Free Acid (Optimization required) IsScale->FreeAcid Yes (Commodity chemical) IsPolar Is the substrate highly polar/water soluble? IsStable->IsPolar No (Robust substrate) MIDA Use MIDA Boronate (Burke Conditions) IsStable->MIDA Yes (Slow Release needed) BPin Use Pinacol Ester (Standard) IsPolar->BPin No (Organic media) BF3K Use Trifluoroborate (Molander Conditions) IsPolar->BF3K Yes (Aqueous media)

Figure 2: Strategic Selection of Boron Derivatives.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.[2]2007 , 129, 6716-6717.[2]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[6] J. Am. Chem. Soc.[6][7][8][9]2009 , 131, 6961–6963.[6]

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[10] Chem. Res.2007 , 40, 275–286.

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412-443.

Sources

Safety Operating Guide

4-(Boc-Aminomethyl)pyridine-3-boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 4-(Boc-Aminomethyl)pyridine-3-boronic acid , structured for research and drug development environments.

Executive Summary: Operational Disposal Directive

Immediate Classification: Hazardous Organic Solid Waste. Primary Disposal Method: High-Temperature Incineration (Waste Code: Organic/Combustible). Critical Restriction: Strictly Segregate from Acidic Waste Streams. Reasoning: The tert-butyloxycarbonyl (Boc) protecting group is acid-labile. Exposure to acidic waste streams (pH < 4) will trigger deprotection, releasing isobutylene gas and CO₂, potentially pressurizing waste containers and causing rupture.

Physicochemical Hazard Characterization

To ensure safety, we must understand the "Why" behind the protocol. This compound presents a triad of functional hazards that dictate its handling.

Functional Group Hazard Profile
Functional MoietyHazard CharacteristicOperational Implication
Pyridine Ring Toxic / IrritantPotential for acute toxicity (oral/dermal). Treat as a toxic organic.
Boronic Acid (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
Lewis Acid / DehydrationMay form boroxines (anhydrides) upon drying. Hygroscopic. Respiratory irritant.[1][2]
Boc-Amine Acid SensitivityHigh Risk: Decomposes in strong acid to form isobutylene (flammable gas) and CO₂.

Pre-Disposal Stabilization & Handling

Before the waste enters the disposal stream, it must be stabilized to prevent exposure or accidental reaction.

A. Solid Waste (Powder/Crystals)
  • Dust Control: Boronic acids are notorious respiratory irritants (H335).[3] All transfer operations must occur inside a certified chemical fume hood.

  • Hydrolysis Prevention: Keep containers tightly sealed. Boronic acids can degrade in humid air; while not dangerous, this alters the waste profile (sludge formation).

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste stream.

    • Preferred: Methanol, Ethanol, DCM, Ethyl Acetate.

    • Prohibited: Aqueous acidic solutions (e.g., 1M HCl, dilute TFA).

  • Quenching (If Reactive): If the waste contains residual reagents (e.g., coupling agents), quench carefully before containerization. Do not quench this specific compound with acid.

Detailed Disposal Protocol

This protocol uses a "Segregate-Label-Containerize" system to ensure compliance and safety.

Step 1: Waste Stream Segregation

Objective: Prevent cross-reactivity in the central waste accumulation area.

  • Action: Designate a specific waste stream for "Solid Organic Hazardous Waste" or "Non-Halogenated Organic Solvents" (if in solution).

  • Crucial Check: Verify the container contains NO strong mineral acids (Sulfuric, Hydrochloric, Nitric) or strong oxidizers (Permanganates, Peroxides).

Step 2: Containerization
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Double-bagging in 6-mil polyethylene bags before placing in the jar is recommended to minimize dust during final incineration.

  • Liquids: Use a standard solvent waste carboy (HDPE or Glass). Headspace Rule: Leave at least 10-15% headspace to accommodate potential thermal expansion or minor off-gassing.

Step 3: Labeling

Standard GHS labeling is insufficient for internal safety. Use the following descriptors:

  • Chemical Name: this compound[4]

  • Hazards: Irritant, Toxic, Do Not Mix With Acid .

  • Generator: [Lab/User Name]

Step 4: Final Disposal (Incineration)
  • Method: The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Technology: High-temperature incineration is required to mineralize the boron and destroy the pyridine ring structure.

  • Boron Note: While boron is not a heavy metal, it is regulated in some wastewater districts. Never flush this compound down the drain.

Decision Logic: Waste Segregation Workflow

The following diagram illustrates the critical decision-making process to prevent accidental pressurization or exposure.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath Segregate Segregate from Oxidizers & Acids SolidPath->Segregate AcidCheck CRITICAL: Is solution Acidic? (pH < 4) LiquidPath->AcidCheck Neutralize Neutralize with Sodium Bicarbonate AcidCheck->Neutralize Yes (Risk of Gas) AcidCheck->Segregate No (Safe) Neutralize->Segregate ContainerSolid Container: HDPE Jar (Double Bagged) Segregate->ContainerSolid ContainerLiquid Container: Solvent Carboy (Vented Cap Recommended) Segregate->ContainerLiquid Label Label: 'Toxic Organic Waste' Add Warning: 'Acid Sensitive' ContainerSolid->Label ContainerLiquid->Label Final Ship for High-Temp Incineration Label->Final

Figure 1: Operational workflow for segregating and containerizing Boc-protected boronic acid waste. Note the critical check for acidity to prevent gas evolution.

Regulatory Framework (RCRA & EPA)

While this specific compound may not have a unique RCRA "P" or "U" list code, it falls under the "Characteristic Hazardous Waste" framework.

  • Pyridine Derivatives: Pyridine (parent compound) is a U-listed waste (U196). While this derivative is distinct, best practice dictates treating it with the same severity regarding toxicity [1].[2]

  • Ignitability (D001): If disposed of in flammable solvents (Methanol/Ethanol), the waste stream automatically carries the D001 code [2].

  • Toxic Characteristic: Due to the bioactive nature of pyridine-boronic acid motifs (often used as kinase inhibitors or proteasome inhibitors), it should be assumed to have oral toxicity properties similar to Category 4 agents [3].

References

  • US Environmental Protection Agency (EPA). Listed Wastes (P and U Lists). RCRA Regulations.[5] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.